Ribocil-C (R enantiomer)
Description
BenchChem offers high-quality Ribocil-C (R enantiomer) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ribocil-C (R enantiomer) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(3R)-1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29)/t15-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVDVCDUBJWYRJW-OAHLLOKOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Stereochemistry and Biological Activity of Ribocil Enantiomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of antibiotic resistance necessitates the exploration of novel antibacterial targets and mechanisms. Riboswitches, structured non-coding RNA elements found predominantly in bacteria, have emerged as a promising class of targets. These genetic switches regulate gene expression in response to binding specific small molecules. The flavin mononucleotide (FMN) riboswitch, which controls the biosynthesis of riboflavin (vitamin B2), is a particularly attractive target due to its essential role in bacterial metabolism and its absence in humans. Ribocil was identified as the first synthetic, non-natural product small molecule that selectively targets the FMN riboswitch, exhibiting potent antibacterial activity.[1][2][3][4][5]
This technical guide provides an in-depth analysis of the stereochemistry and biological activity of Ribocil enantiomers. It details their differential interaction with the FMN riboswitch, summarizes key quantitative data, outlines experimental protocols for their evaluation, and visualizes the underlying molecular mechanisms and experimental workflows.
Stereochemistry: The Decisive Factor in Biological Activity
Ribocil is a chiral molecule that was initially identified as a racemic mixture. Subsequent separation and characterization of its enantiomers revealed a stark difference in their biological activity.
-
(-)-Ribocil (Ribocil-B): The (S)-enantiomer is the biologically active form, responsible for almost all of the antibacterial and FMN riboswitch inhibitory activity.[1][2][6]
-
(+)-Ribocil (Ribocil-A): The (R)-enantiomer is biologically inactive and does not significantly bind to the FMN riboswitch.[1][2][6]
This stereospecificity highlights the precise three-dimensional interaction required for a ligand to bind effectively to the FMN riboswitch aptamer domain.
Quantitative Biological Data
The differential activity of the Ribocil enantiomers and its more potent analog, Ribocil-C (the S-isomer of a related scaffold), has been quantified through various in vitro and cell-based assays.
| Compound | Target/Assay | Value | Reference |
| Racemic Ribocil | E. coli riboflavin synthesis inhibition | IC50 = 0.3 µM | [2][7][8] |
| FMN riboswitch-controlled reporter gene expression | EC50 = 0.3 µM | [1] | |
| In vitro binding to E. coli FMN riboswitch aptamer | KD = 13 nM | [1] | |
| (-)-Ribocil (Ribocil-B) | In vitro binding to E. coli FMN riboswitch aptamer | KD = 6.6 nM | [9] |
| (+)-Ribocil (Ribocil-A) | In vitro binding to E. coli FMN riboswitch aptamer | KD > 10,000 nM | [9] |
| Ribocil-C | In vitro binding to FMN riboswitch | Potent (8-fold more than Ribocil) | [9] |
Mechanism of Action: Hijacking the Riboswitch
The antibacterial activity of (-)-Ribocil stems from its ability to act as a molecular mimic of the natural ligand, FMN, thereby hijacking the FMN riboswitch's regulatory function.
In the absence of a ligand, the FMN riboswitch adopts a conformation that allows for the transcription and translation of downstream genes, such as ribB, which is essential for riboflavin biosynthesis.[1] Upon binding of FMN or (-)-Ribocil to the aptamer domain, a conformational change is induced in the expression platform. This leads to the formation of a terminator hairpin, which prematurely terminates transcription or sequesters the ribosome binding site, thereby inhibiting translation and halting riboflavin production.[1][2] This ultimately leads to bacterial growth inhibition.
Experimental Protocols
A variety of experimental techniques have been employed to characterize the stereochemistry and biological activity of Ribocil enantiomers.
Synthesis and Chiral Separation
The synthesis of Ribocil typically results in a racemic mixture. The individual enantiomers are then resolved using chiral chromatography techniques.
Methodology: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) with a suitable chiral stationary phase (CSP) is employed. The racemic mixture is dissolved in an appropriate mobile phase and passed through the chiral column. The differential interaction of the enantiomers with the CSP leads to different retention times, allowing for their separation and collection.
Antibacterial Susceptibility Testing
The antibacterial activity of the Ribocil enantiomers is determined using standard broth microdilution or agar diffusion assays.
Methodology:
-
Bacterial strains, such as Escherichia coli MB5746, are grown in a suitable medium like Mueller-Hinton broth.[1]
-
A serial dilution of the test compounds (Ribocil-A, Ribocil-B, and controls) is prepared in a 96-well plate.
-
The bacterial culture, adjusted to a standard inoculum density, is added to each well.
-
The plates are incubated at 37°C for 18-24 hours.
-
The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
FMN Riboswitch-Regulated Reporter Gene Assay
This cell-based assay quantifies the ability of the compounds to repress gene expression controlled by the FMN riboswitch.
Methodology:
-
An E. coli strain is engineered to express a reporter gene (e.g., lacZ or a fluorescent protein) under the control of the FMN riboswitch.
-
The cells are grown in the presence of varying concentrations of the test compounds.
-
After a suitable incubation period, the expression of the reporter gene is measured (e.g., by measuring β-galactosidase activity or fluorescence).
-
The half-maximal effective concentration (EC50) is calculated from the dose-response curve.[1]
In Vitro Binding Assays
These assays directly measure the binding affinity of the Ribocil enantiomers to the FMN riboswitch RNA aptamer.
Methodology (Isothermal Titration Calorimetry - ITC):
-
The FMN riboswitch RNA aptamer is prepared by in vitro transcription and purified.
-
The RNA is placed in the sample cell of the ITC instrument, and the test compound is in the injection syringe.
-
The compound is titrated into the RNA solution in a series of small injections.
-
The heat change associated with each injection is measured.
-
The binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).
In Vivo Efficacy Model (Murine Septicemia)
The antibacterial efficacy of the active enantiomer and its analogs is evaluated in a relevant animal model of infection.
Methodology:
-
Mice are infected with a pathogenic strain of E. coli to induce septicemia.
-
The infected mice are treated with the test compound (e.g., Ribocil-C) or a vehicle control via a relevant route of administration (e.g., intraperitoneal injection).[2]
-
The treatment is administered at specific time points post-infection.
-
The bacterial burden in relevant organs (e.g., spleen) is determined at the end of the study by plating tissue homogenates on agar plates and counting colony-forming units (CFUs).
-
The efficacy of the compound is assessed by the reduction in bacterial load compared to the control group.[1]
Structure-Activity Relationship and Drug Development
The pronounced difference in activity between the Ribocil enantiomers underscores the importance of stereochemistry in drug design. The binding pocket of the FMN riboswitch is highly specific, and only the (S)-enantiomer can adopt the correct conformation to engage in the key interactions required for tight binding and subsequent gene repression. This understanding has guided the development of more potent analogs like Ribocil-C, which retains the crucial (S)-stereocenter. Further modifications, such as in Ribocil C-PA, have been explored to improve activity against Gram-negative bacteria by enhancing cell penetration.[9]
Conclusion
The study of Ribocil enantiomers provides a compelling case for the critical role of stereochemistry in the development of novel antibiotics targeting RNA. The (S)-enantiomer, (-)-Ribocil (Ribocil-B), is a potent and selective inhibitor of the FMN riboswitch, while the (R)-enantiomer is inactive. This stereospecificity, elucidated through a combination of microbiological, biochemical, and biophysical assays, has provided a deep understanding of the molecular interactions governing this novel drug-target interaction. The methodologies outlined in this guide serve as a valuable resource for researchers in the field of antibacterial drug discovery, particularly those focused on RNA-targeting small molecules. The continued exploration of the chemical space around the active Ribocil scaffold, guided by the principles of stereochemistry and structure-activity relationships, holds significant promise for the development of a new class of antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothermal Titration Calorimetry Measurements of Riboswitch-Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 4. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective small-molecule inhibition of an RNA structural element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Validation and Development of an Escherichia coli Riboflavin Pathway Phenotypic Screen Hit as a Small-Molecule Ligand of the Flavin Mononucleotide Riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Validation and Development of an Escherichia coli Riboflavin Pathway Phenotypic Screen Hit as a Small-Molecule Ligand of the Flavin Mononucleotide Riboswitch | Springer Nature Experiments [experiments.springernature.com]
- 9. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Ribocil-C R Enantiomer: A Deep Dive into FMN Riboswitch Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the binding affinity of the Ribocil-C R enantiomer for the flavin mononucleotide (FMN) riboswitch. Ribocil-C, a synthetic small molecule, has garnered significant interest as a potential antibacterial agent due to its ability to mimic the natural ligand of the FMN riboswitch, thereby inhibiting riboflavin biosynthesis. Understanding the stereospecific interactions and binding affinities of its enantiomers is crucial for the development of potent and selective therapeutics.
Executive Summary
The FMN riboswitch is a non-coding RNA element that regulates the expression of genes involved in the biosynthesis and transport of riboflavin, a precursor to the essential cofactors FMN and flavin adenine dinucleotide (FAD). Ribocil, initially identified as a racemic mixture, was found to inhibit bacterial growth by targeting this riboswitch. Subsequent studies revealed that the antibacterial activity is almost entirely attributed to the S-enantiomer (ribocil-B), while the R-enantiomer (ribocil-A) exhibits significantly weaker binding and activity. Ribocil-C is a more potent analog of the S-enantiomer. This guide will dissect the quantitative binding data, detail the experimental methodologies used to determine these affinities, and provide visual representations of the relevant biological and experimental pathways.
Quantitative Binding Affinity Data
The binding affinities of the Ribocil enantiomers and Ribocil-C to the E. coli FMN riboswitch have been determined using various biophysical techniques. The data clearly demonstrates the stereospecificity of the interaction, with the S-enantiomer showing significantly higher affinity than the R-enantiomer.
| Compound | Enantiomer | Method | Binding Affinity (Kd) | IC50 | Reference |
| Ribocil-A | R | Fluorescence Competition Binding | > 10,000 nM | Not Reported | |
| Ribocil-B | S | Fluorescence Competition Binding | 6.6 nM | Not Reported | |
| Ribocil (racemic) | R/S | Direct Binding Assay | 13 nM | 0.3 µM (E. coli) | |
| Ribocil-C | S | Not explicitly stated, but is a more potent analog of Ribocil-B | Not explicitly stated, but implied to be more potent than Ribocil-B | Not explicitly stated, but has an EC50 of 0.3 µM for inhibiting reporter gene expression |
Experimental Protocols
The determination of the binding affinity of Ribocil enantiomers to the FMN riboswitch primarily relies on fluorescence-based competition binding assays.
In Vitro Transcription of the FMN Riboswitch Aptamer
-
Template Preparation: A DNA template corresponding to the E. coli FMN riboswitch aptamer sequence is synthesized. The template includes a T7 RNA polymerase promoter sequence at the 5' end.
-
Transcription Reaction: The FMN riboswitch RNA is produced by in vitro transcription using T7 RNA polymerase. The reaction mixture typically contains the DNA template, T7 RNA polymerase, ribonucleoside triphosphates (NTPs), and a buffer containing magnesium chloride.
-
Purification: The transcribed RNA is purified using denaturing polyacrylamide gel electrophoresis (PAGE) or size-exclusion chromatography to ensure homogeneity.
Fluorescence Competition Binding Assay
This assay measures the ability of a test compound (e.g., a Ribocil enantiomer) to displace the natural ligand, FMN, from the riboswitch aptamer. The intrinsic fluorescence of FMN is quenched upon binding to the RNA, and this change is monitored.
-
Reaction Setup:
-
A constant concentration of the purified FMN riboswitch RNA aptamer is prepared in a suitable buffer (e.g., Tris-HCl, KCl, MgCl2).
-
A constant concentration of FMN is added to the RNA solution.
-
Varying concentrations of the competitor compound (Ribocil-A, Ribocil-B, or Ribocil-C) are added to the RNA-FMN mixture.
-
-
Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 37°C) to allow the binding equilibrium to be reached.
-
Fluorescence Measurement: The fluorescence of FMN is measured using a fluorometer. As the competitor compound displaces FMN from the riboswitch, the fluorescence of the solution increases.
-
Data Analysis: The resulting data, plotting fluorescence intensity against the competitor concentration, is fitted to a competition binding equation, often a cubic equation, to determine the dissociation constant (Kd) of the competitor.
Signaling Pathway and Experimental Workflow
FMN Riboswitch Signaling Pathway
The FMN riboswitch regulates bacterial gene expression through a conformational change upon ligand binding.
Structural differences between Ribocil R and S enantiomers
An In-depth Technical Guide to the Structural and Functional Differences Between Ribociclib's R and S Enantiomers
Introduction
Ribociclib (trade name Kisqali, developmental code LEE011) is a highly specific inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). It is a critical therapeutic agent in the treatment of hormone receptor-positive, HER2-negative advanced or metastatic breast cancer. Ribociclib is a chiral molecule and is administered as the single R-enantiomer. The stereochemistry of a drug can have profound implications for its pharmacological activity, with enantiomers often exhibiting significant differences in potency, efficacy, and toxicity. This guide provides a detailed examination of the structural, binding, and functional distinctions between the R-(active) and S-(inactive) enantiomers of Ribociclib.
Chirality and Pharmacological Activity
The therapeutic activity of Ribociclib is almost exclusively attributed to the R-enantiomer, which is referred to as the eutomer. The S-enantiomer, or distomer, is significantly less potent, exhibiting over 100-fold weaker activity against its target kinases. This stark difference in biological function underscores the importance of the precise three-dimensional arrangement of atoms for effective interaction with the ATP-binding pocket of the CDK4/6 enzymes. The S-enantiomer's reduced activity is a direct consequence of steric hindrance and the inability to form the optimal hydrogen bonds within the kinase active site that are critical for high-affinity binding.
Quantitative Comparison of Enantiomeric Activity
The disparity in biological activity between the Ribociclib enantiomers is best illustrated by quantitative biochemical assays measuring their half-maximal inhibitory concentrations (IC50). The following table summarizes representative data for their activity against the target CDK4/Cyclin D1 and CDK6/Cyclin D3 complexes.
| Enantiomer | Target Enzyme | IC50 (nM) | Potency Fold Difference |
| Ribociclib (R-enantiomer) | CDK4/Cyclin D1 | 10 | \multirow{2}{}{>100x} |
| S-enantiomer | CDK4/Cyclin D1 | >1000 | |
| Ribociclib (R-enantiomer) | CDK6/Cyclin D3 | 39 | \multirow{2}{}{>100x} |
| S-enantiomer | CDK6/Cyclin D3 | >5000 |
Data are representative values compiled from publicly available biochemical assay results.
Structural Basis for Enantiomeric Selectivity
X-ray crystallography studies of the R-enantiomer in complex with CDK6 have elucidated the structural basis for its high-affinity binding. The R-enantiomer fits snugly into the ATP-binding cleft, forming several key hydrogen bonds and van der Waals interactions.
-
Key Hydrogen Bonds: The N1 and N2 atoms of the aminopyrimidine core form crucial hydrogen bonds with the hinge region of the kinase (e.g., Val101 in CDK6).
-
Hydrophobic Interactions: The dimethylphenyl group occupies a hydrophobic pocket, contributing significantly to binding affinity.
-
Ribose Mimicry: The molecule's design mimics the ribose sugar of ATP, allowing it to occupy the same space.
The S-enantiomer, due to its mirrored stereochemistry at the chiral center, is unable to achieve this optimal orientation. The altered spatial arrangement of its substituents leads to steric clashes with amino acid residues in the active site, preventing the formation of the stable, high-affinity interactions observed with the R-enantiomer.
Caption: Logical diagram of R and S enantiomer interaction with the CDK6 active site.
The CDK4/6 Signaling Pathway
Ribociclib exerts its anti-cancer effects by inhibiting the CDK4/6-Cyclin D1 complex. This complex is a key regulator of the cell cycle, specifically the transition from the G1 (growth) phase to the S (synthesis) phase. By blocking this pathway, the R-enantiomer of Ribociclib induces G1 cell cycle arrest and prevents tumor cell proliferation.
Caption: The CDK4/6-Rb signaling pathway and the point of inhibition by Ribociclib.
Experimental Protocols
Protocol for Chiral Separation by HPLC
This protocol outlines a general method for separating the R and S enantiomers of Ribociclib for individual analysis.
-
Column: Chiral stationary phase (CSP) column (e.g., CHIRALPAK® series) suitable for separating neutral or basic compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., ethanol or isopropanol) with a basic additive (e.g., diethylamine, DEA) to improve peak shape. A typical starting ratio would be 80:20 (hexane:ethanol) + 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has strong absorbance (e.g., 254 nm or 310 nm).
-
Sample Preparation: Dissolve the racemic mixture of Ribociclib in the mobile phase to a concentration of approximately 1 mg/mL.
-
Injection Volume: 10 µL.
-
Analysis: Inject the sample onto the column. The two enantiomers will elute at different retention times. Collect the separated fractions for subsequent biological testing.
Protocol for In Vitro Kinase Inhibition Assay (IC50 Determination)
This protocol describes how to measure the inhibitory potency of each separated enantiomer.
-
Reagents:
-
Recombinant human CDK4/Cyclin D1 enzyme.
-
Substrate: A peptide or protein that is a known target of CDK4, such as a Retinoblastoma (Rb) protein fragment.
-
ATP, radiolabeled with ³²P or ³³P ([γ-³²P]ATP).
-
Kinase reaction buffer (containing MgCl₂, DTT, etc.).
-
Separated R- and S-enantiomers of Ribociclib, serially diluted.
-
-
Procedure:
-
Add kinase buffer, the CDK4/Cyclin D1 enzyme, and the Rb substrate to the wells of a 96-well plate.
-
Add the serially diluted enantiomer solutions to the wells (include a DMSO vehicle control).
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Allow the reaction to proceed for 60 minutes at 30°C.
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto a phosphocellulose filter paper/mat.
-
Wash the filter mat extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radiolabel in the substrate using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Caption: Experimental workflow for enantiomer separation and activity determination.
Conclusion
The case of Ribociclib provides a classic and compelling example of stereoselectivity in pharmacology. The R-enantiomer is a potent and selective inhibitor of CDK4/6, forming a high-affinity interaction with the enzyme's active site that leads to cell cycle arrest. In contrast, the S-enantiomer is largely inactive due to an inability to adopt the correct conformation for effective binding. This profound difference highlights the critical importance of controlling stereochemistry during drug design, development, and manufacturing to ensure optimal therapeutic efficacy and safety.
The Inactive Enantiomer: Unraveling the Stereochemical Basis of Ribociclib's Potency
A Technical Guide for Researchers and Drug Development Professionals
Ribociclib (Kisqali®), a cornerstone in the treatment of hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) advanced or metastatic breast cancer, functions as a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] Its clinical efficacy is intrinsically linked to its specific three-dimensional structure. This technical guide delves into the stereochemical intricacies of Ribociclib, providing a comprehensive explanation for the inactivity of its (R)-enantiomer. Through an examination of its mechanism of action, structural binding, and supporting in vitro data, we will elucidate why the stereochemistry at a single chiral center is the critical determinant of its potent and selective inhibitory activity.
The Critical Role of Stereochemistry in Drug Action
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a fundamental concept in pharmacology. Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they share the same chemical formula and connectivity, their different spatial arrangements can lead to profound differences in their biological activity.[3][4] This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer of a chiral drug. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be significantly less active or even inactive.[3][4]
Ribociclib is a chiral molecule, and it is the (S)-enantiomer that is the active pharmaceutical ingredient. The inactivity of the (R)-enantiomer underscores the principle of stereospecificity in drug-target interactions.
Mechanism of Action: Halting the Cell Cycle at G1
Ribociclib exerts its anti-cancer effects by targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, a critical regulator of the cell cycle.[5][6] In many cancers, this pathway is dysregulated, leading to uncontrolled cell proliferation.
The binding of Cyclin D to CDK4 and CDK6 forms an active complex that phosphorylates the retinoblastoma protein (pRb). This phosphorylation event releases the transcription factor E2F, allowing for the transcription of genes necessary for the transition from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle, thereby committing the cell to division.[5][6]
Ribociclib is an ATP-competitive inhibitor, meaning it binds to the ATP-binding pocket of CDK4 and CDK6, preventing the phosphorylation of pRb.[1] This action leads to a G1 cell cycle arrest, inhibiting the proliferation of cancer cells. The activity of Ribociclib is dependent on the presence of a functional Rb protein.
Caption: Signaling pathway of CDK4/6 inhibition by Ribociclib.
Structural Basis for Stereospecific Inhibition
The precise fit of the (S)-enantiomer of Ribociclib into the ATP-binding pocket of CDK4 and CDK6 is the key to its inhibitory activity. The single chiral center in the Ribociclib molecule dictates the spatial orientation of the substituents, and only the (S)-configuration allows for the optimal interactions with the amino acid residues in the kinase's active site.
While a direct comparative crystallographic or molecular modeling study detailing the binding of the (R)-enantiomer is not publicly available, the well-established principles of stereospecific drug-receptor interactions allow for a reasoned explanation of its inactivity. The inversion of the stereocenter in the (R)-enantiomer would lead to a steric clash with the amino acid residues lining the ATP-binding pocket. This unfavorable interaction would prevent the (R)-enantiomer from adopting the correct conformation required for high-affinity binding and effective inhibition.
The synthesis of Ribociclib is a stereospecific process designed to produce only the active (S)-enantiomer, highlighting the critical importance of this specific configuration for its therapeutic effect.[7][8][9][10]
Caption: Logical relationship of enantiomer conformation to biological activity.
Quantitative Analysis of Inhibitory Activity
Although direct comparative IC50 or Ki values for the (R)-enantiomer of Ribociclib are not available in the public domain, the high selectivity and potency of the clinically used (S)-enantiomer are well-documented.
| Kinase Target | (S)-Ribociclib IC50 (nM) |
| CDK4/cyclin D1 | 10 |
| CDK6/cyclin D3 | 39 |
Data compiled from publicly available sources.[1][2]
The lack of published data for the (R)-enantiomer is in itself indicative of its inactivity. During the drug development process, if an enantiomer shows negligible activity, further extensive quantitative analysis is often not pursued. The focus remains on the active enantiomer that demonstrates the desired therapeutic profile.
Experimental Protocols
To aid researchers in the evaluation of CDK4/6 inhibitors, detailed protocols for key in vitro assays are provided below.
In Vitro CDK4/Cyclin D1 Kinase Assay
This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the CDK4/Cyclin D1 complex.
Materials:
-
Recombinant human CDK4/Cyclin D1 enzyme complex
-
Rb-CTF (C-terminal fragment) protein substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (Ribociclib enantiomers) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in kinase assay buffer to the desired final concentrations.
-
Enzyme and Substrate Preparation: Dilute the CDK4/Cyclin D1 enzyme and Rb-CTF substrate in kinase assay buffer to the desired concentrations.
-
Reaction Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 5 µL of the enzyme/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution to each well. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Briefly, add ADP-Glo™ Reagent to deplete the remaining ATP.
-
Then, add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
-
Caption: Workflow for an in vitro CDK4 kinase assay.
Cell Proliferation Assay (Crystal Violet Staining)
This assay is used to determine the effect of a compound on the proliferation of cancer cells in culture.
Materials:
-
MCF-7 (or other suitable Rb-positive breast cancer cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (Ribociclib enantiomers) dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
Fixing solution (e.g., 4% paraformaldehyde in PBS)
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
-
Solubilization solution (e.g., 10% acetic acid)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO2 incubator.
-
Staining:
-
Gently wash the cells with PBS.
-
Fix the cells with the fixing solution for 15 minutes at room temperature.
-
Wash the cells with water and allow them to air dry.
-
Stain the cells with Crystal Violet solution for 20 minutes at room temperature.[11]
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
-
Solubilization: Add the solubilization solution to each well and incubate on a shaker for 15 minutes to dissolve the stain.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percent inhibition of cell proliferation for each compound concentration relative to the vehicle control.
-
Determine the GI50 (concentration for 50% growth inhibition) value by fitting the data to a dose-response curve.
-
Caption: Workflow for a crystal violet cell proliferation assay.
Conclusion
The inactivity of the (R)-enantiomer of Ribociclib is a direct consequence of the principles of stereochemistry in drug design and action. The specific three-dimensional arrangement of the (S)-enantiomer is essential for its high-affinity binding to the ATP-binding pocket of CDK4 and CDK6. The alternative spatial configuration of the (R)-enantiomer is predicted to result in steric clashes that preclude effective binding and, consequently, inhibition of the kinase. This stark difference in activity between the two enantiomers highlights the remarkable precision of molecular recognition in biological systems and underscores the critical importance of stereochemical control in the synthesis and development of potent and selective therapeutic agents. For researchers in the field, this case serves as a compelling example of how a subtle change in molecular geometry can have a profound impact on biological function.
References
- 1. CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribociclib | C23H30N8O | CID 44631912 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Role of the CDK4/6 Inhibitor Ribociclib in Locally Advanced and Oligometastatic Hormone Receptor Positive, Her2 Negative, Advanced Breast Cancer: Case Series and Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The PubChem Compound Help [pubchem.ncbi.nlm.nih.gov]
- 8. Ribociclib - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Ribociclib synthesis - chemicalbook [chemicalbook.com]
- 11. Crystal violet staining protocol | Abcam [abcam.com]
Exploring the Off-Target Profile of Ribocil's R-Enantiomer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the off-target effects of the R-enantiomer of ribocil. It aims to provide a comprehensive overview of the known characteristics of this molecule and outlines a systematic approach for a thorough investigation of its potential off-target interactions.
A Note on Nomenclature: The initial compound, ribocil, is a racemic mixture. The R-enantiomer is designated Ribocil-A , and the S-enantiomer is Ribocil-B . A more potent analog, Ribocil-C , has been developed and is identified in the literature as an S-isomer.[1][2] This guide will focus on Ribocil-A , the R-enantiomer of the parent compound, to address the core of the user's topic.
Executive Summary
Ribocil was identified as a potent inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, a novel and promising antibacterial target absent in humans.[3][4] The antibacterial activity of the racemic mixture was found to be almost entirely attributable to the S-enantiomer (Ribocil-B).[1] The R-enantiomer, Ribocil-A, is considered the inactive enantiomer due to its profoundly lower binding affinity for the FMN riboswitch.[2][5]
A review of the published literature reveals a significant focus on the on-target activity of the active S-enantiomer. To date, no dedicated, broad-panel off-target screening studies for Ribocil-A have been published. Therefore, this guide will first present the existing quantitative data on its lack of on-target activity and then propose a standard, in-depth framework for systematically identifying and characterizing any potential off-target effects.
Quantitative Data: On-Target Binding Affinity
The primary molecular characteristic that distinguishes Ribocil-A is its stereospecific lack of interaction with the FMN riboswitch. This has been quantified through binding assays and corroborated by computational modeling.
| Compound | Target | Assay Type | Dissociation Constant (KD) | Fold Difference (vs. Ribocil-B) | Reference |
| Ribocil-A (R-enantiomer) | E. coli FMN Riboswitch | FMN Competition Binding | ≥ 10,000 nM | > 1,500-fold weaker | [2][5] |
| Ribocil-B (S-enantiomer) | E. coli FMN Riboswitch | FMN Competition Binding | 6.6 nM | - | [2][5] |
Table 1: Comparison of binding affinities of Ribocil enantiomers to the E. coli FMN riboswitch aptamer.
Computational analysis attributes this stark difference to a less favorable binding free energy for the R-isomer, primarily due to higher ligand strain energy upon binding.[1][6]
Proposed Workflow for Off-Target Identification
In the absence of existing data, a systematic investigation is required to build a comprehensive off-target profile for Ribocil-A. The following workflow represents a standard industry approach to identifying potential safety liabilities and secondary pharmacology.
Caption: A tiered workflow for systematic off-target profiling of Ribocil-A.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments proposed in the off-target screening workflow.
Kinase Profiling
Objective: To identify potential interactions of Ribocil-A with a broad range of human protein kinases.
Methodology:
-
Assay Principle: In vitro radiometric or fluorescence-based assays that measure the ability of a test compound to inhibit the activity of a purified kinase enzyme. A common method is the LanthaScreen™ Eu Kinase Binding Assay or a radiometric [33P]-ATP filter binding assay.
-
Kinase Panel: A comprehensive panel representing the human kinome (e.g., Eurofins SafetyScreen44™ or Reaction Biology's KinomeScan™) should be used.
-
Compound Preparation: Ribocil-A is solubilized in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Primary Screen: The compound is typically tested at a single high concentration (e.g., 10 µM) in duplicate against each kinase in the panel.
-
Assay Procedure (Radiometric Example):
-
Kinase, substrate (e.g., a generic peptide like myelin basic protein), and vehicle (DMSO) or Ribocil-A are combined in a reaction buffer containing MgCl2.
-
The reaction is initiated by adding [γ-33P]ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
The reaction is stopped by spotting the mixture onto a phosphocellulose filter membrane.
-
The membrane is washed extensively to remove unincorporated [γ-33P]ATP.
-
The amount of 33P incorporated into the substrate is quantified using a scintillation counter.
-
-
Data Analysis: The percent inhibition is calculated relative to a positive control (e.g., staurosporine) and a vehicle control (DMSO). A hit is typically defined as >50% inhibition.
Safety Pharmacology Profiling
Objective: To evaluate the binding and functional activity of Ribocil-A against a panel of targets known to be implicated in adverse drug reactions.
Methodology:
-
Assay Principle: A combination of radioligand binding assays (to assess affinity) and functional assays (to assess agonist/antagonist activity) are used.
-
Target Panel: A standard panel, such as the Eurofins Safety47™ panel, which includes a diverse set of GPCRs, ion channels, and transporters.
-
Compound Preparation: As described for kinase profiling.
-
Primary Screen: The compound is tested at a single concentration (e.g., 10 µM).
-
Assay Procedure (Radioligand Binding Example for a GPCR):
-
A cell membrane preparation expressing the target receptor is incubated with a specific radioligand (e.g., [3H]-prazosin for the α1-adrenergic receptor) and either vehicle or Ribocil-A.
-
The incubation is performed for a set time to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through a glass fiber filter, trapping the membrane-bound radioligand.
-
The filter is washed to remove unbound radioligand.
-
The amount of radioactivity on the filter is measured by scintillation counting.
-
-
Data Analysis: The percent inhibition of specific binding is calculated. A significant inhibition (e.g., >50%) indicates displacement of the radioligand and suggests binding of the test compound to the target.
Cellular Target Engagement Assay (CETSA)
Objective: To confirm that a hit from an in vitro screen also binds to its target in a physiological, cellular context.
Methodology:
-
Principle: The binding of a ligand to its target protein often increases the protein's thermal stability. CETSA measures this change in thermal stability.
-
Cell Culture: A relevant human cell line (e.g., HEK293 or a cell line endogenously expressing the target) is cultured to sufficient density.
-
Compound Treatment: Intact cells are treated with either vehicle (DMSO) or varying concentrations of Ribocil-A for a defined period (e.g., 1 hour).
-
Thermal Challenge: The cell suspensions are divided into aliquots and heated to a range of different temperatures (e.g., from 37°C to 65°C) for a short duration (e.g., 3 minutes), followed by rapid cooling.
-
Cell Lysis and Protein Separation: Cells are lysed (e.g., by freeze-thaw cycles), and soluble proteins are separated from precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of the target protein remaining in the soluble fraction at each temperature is quantified by a standard protein detection method, such as Western Blot or ELISA.
-
Data Analysis: A "melting curve" is generated by plotting the soluble protein fraction against temperature. A shift in this curve to higher temperatures in the presence of Ribocil-A indicates target engagement.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway Analysis
Should a confirmed off-target be a key signaling molecule (e.g., a kinase), further investigation is warranted to understand the functional consequences of its inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Comprehensive safety assessment of ribociclib: A real-world analysis using the FDA Adverse Event Reporting System (FAERS) database - PubMed [pubmed.ncbi.nlm.nih.gov]
In-depth Technical Guide to the Physicochemical Properties of Ribocil-C R-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribocil-C is a potent and highly selective synthetic small molecule that acts as an inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2] By mimicking the natural ligand, FMN, Ribocil-C can repress riboswitch-mediated gene expression, leading to a disruption of riboflavin (vitamin B2) homeostasis, which is crucial for bacterial survival.[1][3] The biological activity of Ribocil compounds is highly stereospecific. Foundational studies on the precursor molecule, ribocil, demonstrated that the inhibitory activity resides almost exclusively in the S-enantiomer (termed ribocil-B), while the R-enantiomer (ribocil-A) is inactive.[1][4] Ribocil-C is a more potent analog of the active S-enantiomer, ribocil-B.[1] A study on a derivative of Ribocil-C also confirmed that the biological activity is contained within the (-) enantiomer, while the (+) enantiomer is inactive.[5] Consequently, the R-enantiomer of Ribocil-C serves as an essential negative control in research, allowing for the differentiation of specific effects of FMN riboswitch inhibition from off-target or non-specific effects. This guide provides a detailed overview of the known physicochemical properties of the Ribocil-C R-enantiomer, outlines standard experimental protocols for their determination, and illustrates its role in the context of the FMN riboswitch signaling pathway.
Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | 2-[(3R)-1-[[1-(pyrimidin-2-yl)-1H-imidazol-4-yl]methyl]piperidin-3-yl]-6-(2-thienyl)pyrimidin-4(3H)-one | |
| CAS Number | 2177266-81-6 | [6] |
| Molecular Formula | C₂₁H₂₁N₇OS | [6][7] |
| Molecular Weight | 419.5 g/mol | [6][7] |
| Appearance | White to off-white solid | |
| Solubility | ≥ 6.7 mg/mL (15.97 mM) in DMSO | [6] |
| Melting Point | Data not available | |
| pKa | Data not available | |
| logP (calculated) | 1.2 (for parent Ribocil structure) | [8] |
Experimental Protocols
The following are detailed methodologies for the determination of key physicochemical properties of small molecules like the Ribocil-C R-enantiomer.
Melting Point Determination (Capillary Method)
The melting point of a solid crystalline substance can be determined by introducing a small, finely powdered sample into a capillary tube. This tube is then attached to a thermometer and heated in a controlled manner, often in a heated oil bath or a metal block apparatus. The temperature range is recorded from the point at which the substance first begins to melt to when it becomes a completely clear liquid. A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound.
Solubility Determination (Kinetic Solubility Assay by Nephelometry)
Kinetic solubility is often measured in drug discovery to quickly assess a compound's dissolution properties. A common high-throughput method is laser nephelometry. This technique involves preparing serial dilutions of the compound from a concentrated DMSO stock solution in an aqueous buffer within a microtiter plate. A laser beam is passed through each well, and the amount of forward-scattered light is measured. An increase in scattered light indicates the presence of undissolved particles (precipitation). The concentration at which precipitation occurs is determined as the kinetic solubility.
pKa Determination (Potentiometric Titration)
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, the pKa can be determined by potentiometric titration. This involves dissolving the compound in a suitable solvent (often a co-solvent system for poorly water-soluble compounds) and titrating it with a standardized solution of a strong acid or base. A pH electrode monitors the change in pH as the titrant is added. The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound is ionized.
logP Determination (Shake-Flask Method)
The partition coefficient (logP) is a measure of a compound's lipophilicity and is determined by its distribution between an immiscible organic solvent (typically n-octanol) and an aqueous buffer. The "shake-flask" method is the traditional and most reliable technique. In this procedure, the compound is dissolved in one of the phases, and then the two phases are mixed thoroughly until equilibrium is reached. The phases are then separated, and the concentration of the compound in each phase is measured, often by UV-Vis spectroscopy or liquid chromatography. The logP is calculated as the base-10 logarithm of the ratio of the concentration in the organic phase to the concentration in the aqueous phase.
Biological Activity and Signaling Pathway
Ribocil-C functions by targeting the FMN riboswitch, a non-coding RNA element found in the 5' untranslated region of messenger RNA (mRNA) that regulates the expression of genes involved in riboflavin biosynthesis and transport.[1][3] The active S-enantiomer of Ribocil-C binds to the aptamer domain of the FMN riboswitch, inducing a conformational change that results in the premature termination of transcription or the inhibition of translation initiation of the downstream genes, such as ribB.[1] This leads to a depletion of cellular riboflavin, FMN, and flavin adenine dinucleotide (FAD), ultimately causing bacterial growth inhibition.[1] The R-enantiomer of Ribocil-C is unable to bind effectively to the FMN riboswitch and therefore does not elicit this biological response, making it an ideal negative control.[1][5]
Caption: FMN Riboswitch inhibition by Ribocil-C enantiomers.
Conclusion
The R-enantiomer of Ribocil-C is the biologically inactive stereoisomer of the potent FMN riboswitch inhibitor, Ribocil-C. While specific experimental physicochemical data such as melting point, pKa, and logP are not extensively documented in the public domain, its fundamental properties as a small organic molecule are understood. Its primary utility in a research setting is as a negative control to validate that the observed antibacterial effects of the S-enantiomer are due to specific interactions with the FMN riboswitch. The detailed experimental protocols provided in this guide offer a framework for researchers to determine the precise physicochemical characteristics of this and other small molecules in drug discovery and development.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. glpbio.com [glpbio.com]
- 7. medkoo.com [medkoo.com]
- 8. Ribocil | C19H22N6OS | CID 136881500 - PubChem [pubchem.ncbi.nlm.nih.gov]
Unveiling the Stereochemical Keystone of Ribocil-C: A Technical Guide to its Chiral Center and Mechanism of Action
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Stereochemical Features of Ribocil-C, a Potent and Selective Inhibitor of the Bacterial FMN Riboswitch.
This whitepaper delves into the critical role of stereochemistry in the antibacterial activity of Ribocil-C, a synthetic small molecule that targets the flavin mononucleotide (FMN) riboswitch. By understanding the specific interactions dictated by its chiral center, researchers can gain valuable insights into the design of next-generation antibiotics. Ribocil-C, the (S)-enantiomer of its parent compound, demonstrates significantly greater potency in inhibiting bacterial growth by mimicking the natural ligand, FMN, and repressing the expression of genes essential for riboflavin biosynthesis.[1][2][3][4] This guide provides a comprehensive overview of its mechanism, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways and experimental workflows.
The Significance of the Chiral Center in Ribocil-C
Ribocil was initially identified as a racemic mixture. Subsequent separation and analysis of its enantiomers, Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer), revealed that the antibacterial activity is almost exclusively attributed to the (S)-isomer.[1][3] Ribocil-C is a more potent analog of Ribocil-B, also possessing the crucial (S)-configuration at its chiral center.[1][2] This stereospecificity is fundamental to its high-affinity binding within the FMN riboswitch aptamer, a structured RNA element found in the 5' untranslated region of certain bacterial mRNAs.[1][2] The precise three-dimensional arrangement of substituents around the chiral carbon allows for optimal interactions, including hydrogen bonding and π-stacking, within the FMN binding pocket, a feat the (R)-enantiomer cannot achieve with the same efficacy.[1][5]
Quantitative Analysis of Ribocil-C and its Analogs
The following tables summarize the key quantitative data for Ribocil-C and its related compounds, providing a comparative view of their binding affinities and antibacterial activities.
| Compound | Target | KD (nM) | IC50 (µM) | Reference |
| Ribocil-B ((S)-enantiomer) | E. coli FMN Riboswitch | 13 | 0.3 (EC50) | [1] |
| Ribocil-A ((R)-enantiomer) | E. coli FMN Riboswitch | >10,000 | - | [6] |
| Ribocil-C ((S)-enantiomer) | E. coli FMN Riboswitch | - | ~8-fold more potent than Ribocil-B | [2][3] |
| Ribocil C-PA | E. coli | - | MIC = 4 µg/mL | [4] |
| Ribocil-C | Methicillin-resistant S. aureus (MRSA) | - | MIC = 0.5 µg/mL | [7] |
Table 1: Binding Affinity and Inhibitory Concentrations of Ribocil Analogs.
Mechanism of Action: Mimicking FMN to Regulate Gene Expression
Ribocil-C functions as a synthetic mimic of the natural FMN ligand.[8] By binding to the FMN riboswitch, it stabilizes a specific RNA conformation that leads to the premature termination of transcription or the sequestration of the ribosome binding site of downstream genes.[1][2] This "OFF" state represses the expression of enzymes involved in the riboflavin (vitamin B2) biosynthesis pathway, such as those encoded by the ribB gene.[1] The resulting depletion of intracellular riboflavin, a precursor to essential cofactors FMN and flavin adenine dinucleotide (FAD), ultimately arrests bacterial growth.[9]
Caption: FMN Riboswitch Signaling Pathway.
Experimental Protocols
FMN Riboswitch Binding Assay (Fluorescence-Based)
This protocol outlines a common method to determine the binding affinity of compounds to the FMN riboswitch aptamer.
-
RNA Preparation: The FMN riboswitch aptamer RNA is synthesized by in vitro transcription and purified.
-
Fluorescence Labeling: A fluorescent probe, such as 2-aminopurine, is incorporated into the RNA during synthesis or post-synthetically labeled. The fluorescence of this probe is sensitive to the conformational changes in the RNA upon ligand binding.
-
Titration: A constant concentration of the fluorescently labeled RNA is titrated with increasing concentrations of the test compound (e.g., Ribocil-C).
-
Fluorescence Measurement: The fluorescence intensity is measured after each addition of the compound using a fluorometer.
-
Data Analysis: The change in fluorescence is plotted against the compound concentration, and the dissociation constant (KD) is determined by fitting the data to a suitable binding model.
Reporter Gene Assay for Riboswitch Activity
This cell-based assay measures the ability of a compound to regulate gene expression through the FMN riboswitch.
-
Construct Preparation: A reporter gene (e.g., luciferase or β-galactosidase) is cloned downstream of the FMN riboswitch regulatory element in an expression vector.
-
Bacterial Transformation: The reporter construct is transformed into a suitable bacterial strain (e.g., E. coli).
-
Compound Treatment: The transformed bacteria are cultured in the presence of varying concentrations of the test compound.
-
Reporter Gene Expression Measurement: After a defined incubation period, the cells are lysed, and the activity of the reporter enzyme is measured using a luminometer or spectrophotometer.
-
Data Analysis: The reporter activity is plotted against the compound concentration to determine the half-maximal effective concentration (EC50).
Caption: Reporter Gene Assay Workflow.
Conclusion
The stereochemistry of Ribocil-C is a determining factor in its potent and selective inhibition of the bacterial FMN riboswitch. The (S)-configuration at its chiral center enables a precise fit into the FMN binding pocket, leading to the repression of riboflavin biosynthesis and subsequent bacterial growth inhibition. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this promising antibacterial target. The continued investigation into the structure-activity relationships of Ribocil-C and its analogs will be instrumental in the development of novel antibiotics to combat the growing threat of antimicrobial resistance.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Riboswitches as Drug Targets for Antibiotics | MDPI [mdpi.com]
- 4. Riboswitches as Drug Targets for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Utilizing the R-enantiomer of Ribocil-C as a Negative Control for FMN Riboswitch Inhibition Assays
Abstract
This application note provides a detailed protocol for the use of the R-enantiomer of Ribocil-C as a negative control in experiments investigating the inhibition of the flavin mononucleotide (FMN) riboswitch. Ribocil-C is a potent and selective inhibitor of the FMN riboswitch, a bacterial non-coding RNA element that regulates genes involved in riboflavin (vitamin B2) biosynthesis. The biological activity of Ribocil-C resides primarily in its S-enantiomer, which effectively mimics the natural ligand FMN.[1][2][3][4] In contrast, the R-enantiomer of Ribocil-C (also referred to as Ribocil-A in the context of the original "ribocil" racemic mixture) exhibits significantly reduced or no binding affinity to the FMN riboswitch and consequently lacks antibacterial activity.[1][2][3] This stereospecificity makes the R-enantiomer an ideal negative control to demonstrate that the observed biological effects of Ribocil-C are due to specific interactions with the FMN riboswitch and not off-target effects.
Introduction
Riboswitches are structured non-coding RNA elements, predominantly found in bacteria, that regulate gene expression in response to binding specific small molecules.[5][6] The FMN riboswitch, located in the 5' untranslated region of mRNAs for genes involved in riboflavin biosynthesis (e.g., ribB), is a validated target for novel antibacterial agents.[1][5][7] Ribocil-C is a synthetic small molecule that binds to the FMN riboswitch aptamer domain, inducing a conformational change that leads to the premature termination of transcription or inhibition of translation initiation, thereby suppressing the expression of downstream genes.[1][2] This targeted inhibition of riboflavin synthesis ultimately leads to bacterial growth arrest.[7][8]
Crucially, the interaction between Ribocil and the FMN riboswitch is highly stereospecific. The S-enantiomer (often referred to as Ribocil-B in the original racemic mixture, with Ribocil-C being a more potent analog) is the biologically active form, showing high affinity for the FMN riboswitch.[1][2][3][4] The R-enantiomer (Ribocil-A) displays negligible binding and lacks significant biological activity.[1][2][3] Therefore, including the R-enantiomer of Ribocil-C as a negative control is essential for validating the specificity of the S-enantiomer's mechanism of action in various experimental settings.
Signaling Pathway and Mechanism of Action
The FMN riboswitch regulates the expression of genes involved in riboflavin biosynthesis. In the absence of sufficient FMN, the riboswitch adopts a conformation that allows for transcription and translation of the downstream genes (the "ON" state). When FMN concentrations are high, FMN binds to the aptamer domain of the riboswitch, inducing a conformational change that forms a terminator hairpin, leading to premature transcription termination (the "OFF" state). Ribocil-C (S-enantiomer) mimics FMN, binding to the aptamer and locking the riboswitch in the "OFF" state, thus inhibiting gene expression. The R-enantiomer does not bind effectively and therefore does not induce this conformational change.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Riboswitches as Drug Targets for Antibiotics [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Riboswitch - Riboswitch [riboswitch.ribocentre.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Analytical Methods for the Quality Control of Ribociclib: A Comprehensive Overview
Introduction
Ribociclib, a selective cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitor, is a crucial therapeutic agent in the treatment of certain types of breast cancer. Ensuring the quality and purity of this pharmaceutical compound is paramount for its safety and efficacy. This document provides a detailed overview of the analytical methods for the quality control of Ribociclib, with a focus on chromatographic techniques.
It is important to clarify a potential point of confusion regarding the name "Ribocil-C." Scientific literature refers to "Ribocil-C" as the R-enantiomer of a molecule that inhibits bacterial riboflavin riboswitches. However, the widely known pharmaceutical is Ribociclib. Based on its chemical structure, 7-cyclopentyl-N,N-dimethyl-2-{[5-(piperazin-1-yl)pyridin-2-yl]amino}-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide, Ribociclib is an achiral molecule . This means it does not have enantiomers, and therefore, the determination of enantiomeric purity is not a relevant analytical parameter for this compound.
This application note will focus on the established and validated analytical methods for the quantification and purity assessment of Ribociclib in bulk drug substance and pharmaceutical dosage forms.
I. High-Performance Liquid Chromatography (HPLC) for Ribociclib Analysis
Reverse-phase high-performance liquid chromatography (RP-HPLC) is a robust and widely used technique for the routine quality control of Ribociclib. Several methods have been developed and validated for this purpose.
Data Presentation: HPLC Method Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Stationary Phase | Symmetry ODS C18 (4.6 x 150mm, 5µm)[1][2] | HemochromIntsil C18 (25cm × 4.6mm, 5μ)[1] | Phenomenex C8 (100mm x 2.1mm, 1.7µm) |
| Mobile Phase | Methanol: Phosphate Buffer (pH 4.2) (35:65 v/v)[1][2] | Buffer (Potassium dihydrogen phosphate and triethylamine (0.1% v/v), pH 3.0 with orthophosphoric acid) : Acetonitrile (60:40 v/v)[1] | Sodium phosphate buffer : Acetonitrile (70:30 v/v)[3] |
| Flow Rate | 1.0 mL/min[1][2] | 0.8 mL/min[1] | 1.0 mL/min[3] |
| Column Temperature | 40°C[1][2] | 40°C[1] | 30°C[3] |
| Detection Wavelength | 276 nm[1][2] | 276 nm[1] | 284 nm[3] |
| Injection Volume | 10 µL[1][2] | 20 µL[1] | 20 µL[3] |
| Retention Time | 3.02 min[1][2] | 3.02 min[1] | 1.358 min[3] |
| Linearity Range | 10-50 µg/mL[1][2] | 2.5-15 µg/mL[1] | 50-150 µg/mL[3] |
| Correlation Coefficient (R²) | 0.999[1][2] | 0.9999[1] | 0.9997[3] |
Experimental Protocol: RP-HPLC Method (Based on Method 1)
1. Preparation of Mobile Phase:
-
Prepare a phosphate buffer solution and adjust the pH to 4.2.
-
Mix methanol and the phosphate buffer in a ratio of 35:65 (v/v).
-
Degas the mobile phase using an ultrasonicator for 10 minutes and filter through a 0.45 µm membrane filter.
2. Preparation of Standard Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of Ribociclib working standard and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate to dissolve.
-
Make up the volume to the mark with methanol.
3. Preparation of Working Standard Solutions (10-50 µg/mL):
-
Prepare a series of dilutions from the standard stock solution using methanol as the diluent to obtain concentrations ranging from 10 µg/mL to 50 µg/mL.
4. Preparation of Sample Solution (Tablets):
-
Weigh and finely powder 20 tablets to determine the average weight.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of Ribociclib and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.
-
Make up the volume to the mark with methanol.
-
Filter the solution through a 0.45 µm syringe filter.
-
Further dilute the filtered solution with methanol to obtain a final concentration within the linearity range (e.g., 30 µg/mL).
5. Chromatographic Analysis:
-
Set up the HPLC system with the parameters specified in Method 1 in the data table.
-
Inject 10 µL of the standard and sample solutions into the chromatograph.
-
Record the chromatograms and measure the peak areas.
6. Calculation:
-
Calculate the amount of Ribociclib in the sample by comparing the peak area of the sample with the peak area of the standard solution.
Visualization: HPLC Workflow
Caption: Workflow for the analysis of Ribociclib by HPLC.
II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Ribociclib Analysis
For higher sensitivity and selectivity, particularly in complex matrices, LC-MS/MS methods have been developed.
Data Presentation: LC-MS/MS Method Parameters
| Parameter | Method Details |
| Stationary Phase | Phenomenex C18 (50 x 4.6 mm, 3 µm)[4][5] |
| Mobile Phase | Acetonitrile : 10 mM Ammonium Acetate (90:10 v/v)[4][5] |
| Flow Rate | 0.7 mL/min[4][5] |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Mass Transition | m/z 435.0 -> Daughter Ions (specifics to be optimized)[4][5] |
| Retention Time | 1.022 min[4][5] |
| Linearity Range | 5 - 100 ng/mL[4][5] |
| Correlation Coefficient (R²) | 0.9991[4][5] |
Experimental Protocol: LC-MS/MS Method
1. Preparation of Mobile Phase:
-
Prepare a 10 mM solution of ammonium acetate in water.
-
Mix acetonitrile and the 10 mM ammonium acetate solution in a ratio of 90:10 (v/v).
-
Degas the mobile phase.
2. Preparation of Standard Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of Ribociclib and dissolve it in 10 mL of dimethyl sulfoxide (DMSO).[5]
3. Preparation of Working Standard Solutions (5-100 ng/mL):
-
Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to achieve concentrations ranging from 5 to 100 ng/mL.[5]
4. Sample Preparation:
-
Sample preparation will depend on the matrix (e.g., plasma, formulation). For formulations, a dissolution and dilution procedure similar to the HPLC method would be followed, using the mobile phase as the diluent to bring the concentration into the calibration range.
5. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with the parameters specified in the data table.
-
Optimize the mass spectrometer settings (e.g., collision energy, cone voltage) for the specific m/z transition of Ribociclib.
-
Inject the prepared standard and sample solutions.
6. Data Analysis:
-
Quantify Ribociclib in the samples by constructing a calibration curve from the peak areas of the standard solutions.
Visualization: LC-MS/MS Workflow
Caption: Workflow for the analysis of Ribociclib by LC-MS/MS.
Conclusion
The analytical methods outlined in this document, particularly RP-HPLC, provide reliable and robust procedures for the routine quality control of Ribociclib in its bulk and pharmaceutical dosage forms. These methods, when properly validated, can ensure the identity, strength, and purity of the drug product, thereby safeguarding patient health. The use of LC-MS/MS offers a highly sensitive alternative for specific applications. It is reiterated that as an achiral molecule, the analysis of enantiomeric purity is not applicable to Ribociclib.
References
Application Notes and Protocols: Ribocil-C R enantiomer in in vitro FMN Riboswitch Binding Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the R enantiomer of Ribocil-C in in vitro binding assays with the flavin mononucleotide (FMN) riboswitch. The document includes a summary of binding affinity data, detailed experimental protocols for relevant assays, and a diagram of the FMN riboswitch signaling pathway.
Introduction
Riboswitches are structured non-coding RNA elements found predominantly in the 5' untranslated regions of bacterial messenger RNA (mRNA) that regulate gene expression in response to binding specific small molecule metabolites.[1][2] The FMN riboswitch, a highly conserved RNA element, controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[1] Upon binding of its cognate ligand, FMN, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation initiation of the downstream genes.[1][2]
Ribocil, a synthetic small molecule, was identified as a potent and selective inhibitor of the FMN riboswitch.[2] It exists as a racemic mixture of two enantiomers: Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer). Ribocil-C is a more potent analog of the biologically active S-enantiomer.[2][3] Extensive studies have demonstrated that the S-enantiomer is responsible for the biological activity, binding to the FMN riboswitch with high affinity and consequently inhibiting bacterial growth. In contrast, the R-enantiomer exhibits significantly weaker or no binding affinity. This stereospecificity highlights the precise molecular recognition between the riboswitch and its ligand.
These notes will focus on the use of the Ribocil-C R enantiomer as a negative control in FMN riboswitch binding assays and provide protocols for researchers to characterize the binding of potential FMN riboswitch inhibitors.
Data Presentation
The following table summarizes the quantitative data for the binding of Ribocil enantiomers to the E. coli FMN riboswitch aptamer, demonstrating the stereospecificity of the interaction.
| Compound | Enantiomer | Binding Affinity (Kd) | Method |
| Ribocil-A | R | > 10,000 nM | Fluorescence Competition Assay |
| Ribocil-B | S | 6.6 nM | Fluorescence Competition Assay |
| Ribocil-C | S | More potent than Ribocil-B | Not specified |
Data sourced from Howe et al. (2016).[2][3]
FMN Riboswitch Signaling Pathway
The FMN riboswitch regulates gene expression through a conformational change upon ligand binding. In the absence of FMN, the riboswitch adopts a conformation that allows for transcription and translation of the downstream genes (the "ON" state). When FMN is present at a sufficient concentration, it binds to the aptamer domain of the riboswitch, inducing a structural rearrangement that forms a terminator hairpin or sequesters the ribosome binding site, leading to the cessation of gene expression (the "OFF" state).
Caption: FMN riboswitch signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the binding of small molecules, such as the enantiomers of Ribocil-C, to the FMN riboswitch.
Fluorescence-Based Binding Assay (Fluorescent Ligand Equilibrium Displacement - FLED)
This high-throughput assay leverages the intrinsic fluorescence of FMN, which is quenched upon binding to the FMN riboswitch aptamer.[4] Test compounds that bind to the aptamer will displace FMN, resulting in an increase in fluorescence.
Materials:
-
FMN riboswitch RNA aptamer
-
Flavin mononucleotide (FMN)
-
Test compounds (e.g., Ribocil-C R and S enantiomers) dissolved in DMSO
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 100 mM KCl, 10 mM MgCl₂
-
384-well black, clear-bottom microplates
-
Fluorescence plate reader (Excitation: ~450 nm, Emission: ~525 nm)
Protocol:
-
RNA Preparation: In vitro transcribe and purify the FMN riboswitch aptamer RNA using standard methods. Ensure the RNA is properly folded by heating to 95°C for 2 minutes, followed by slow cooling to room temperature in the assay buffer.
-
Assay Plate Preparation:
-
Add 10 µL of assay buffer to all wells.
-
Add 100 nL of test compounds (and controls) to the appropriate wells. Use Ribocil-C S enantiomer as a positive control and the R enantiomer as a negative control. Include DMSO-only wells as a baseline.
-
-
FMN-RNA Complex Preparation: Prepare a 2X stock of the FMN-RNA complex in assay buffer. The final concentration in the well should be optimized, but a starting point is 100 nM FMN and 200 nM FMN riboswitch aptamer.
-
Assay Initiation: Add 10 µL of the 2X FMN-RNA complex to each well of the 384-well plate.
-
Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for FMN.
-
Data Analysis:
-
Normalize the data to the DMSO-only controls (0% displacement) and a control with a saturating concentration of a known binder (e.g., Ribocil-C S enantiomer) for 100% displacement.
-
Plot the percent displacement against the logarithm of the test compound concentration.
-
Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve. The Kᵢ can then be calculated using the Cheng-Prusoff equation.
-
In-line Probing Assay
In-line probing is a technique that utilizes the spontaneous cleavage of the RNA backbone at conformationally flexible regions.[5][6][7] Ligand binding stabilizes specific structural elements, leading to a protection pattern that can be visualized by gel electrophoresis. This method can be used to determine the binding affinity (Kd) and identify the ligand-binding site.
Materials:
-
FMN riboswitch RNA, 5'-end-labeled with ³²P
-
Test compounds
-
In-line Probing Buffer: 50 mM Tris-HCl (pH 8.3), 20 mM MgCl₂, 100 mM KCl
-
Stop Buffer: 8 M urea, 50 mM EDTA, 0.05% xylene cyanol, 0.05% bromophenol blue
-
Polyacrylamide gel (denaturing, e.g., 10%)
-
Phosphorimager
Protocol:
-
RNA Labeling: 5'-end-label the FMN riboswitch RNA with [γ-³²P]ATP using T4 polynucleotide kinase.
-
Binding Reaction:
-
In separate tubes, mix the ³²P-labeled RNA with increasing concentrations of the test compound in the in-line probing buffer. Include a no-ligand control.
-
Incubate the reactions at room temperature for a period that allows for spontaneous cleavage (e.g., 40-48 hours).
-
-
Reaction Quenching: Stop the reactions by adding an equal volume of stop buffer.
-
Gel Electrophoresis: Separate the RNA fragments on a denaturing polyacrylamide gel.
-
Visualization and Analysis:
-
Visualize the gel using a phosphorimager.
-
Quantify the band intensities corresponding to cleavage at specific nucleotide positions.
-
The fraction of RNA bound can be determined by the decrease in cleavage at regions that become structured upon ligand binding.
-
Plot the fraction of RNA bound against the ligand concentration and fit the data to a binding isotherm to determine the Kd.
-
Affinity-Selection Mass Spectrometry (AS-MS)
AS-MS is a powerful technique for screening compound libraries to identify molecules that bind to a specific RNA target. The Automated Ligand Identification System (ALIS) is an indirect AS-MS method that has been successfully used to identify FMN riboswitch binders.[8][9][10]
Workflow Overview:
-
Incubation: The target RNA (FMN riboswitch) is incubated with a pool of test compounds.
-
Size-Exclusion Chromatography (SEC): The mixture is passed through an SEC column. The larger RNA-ligand complexes are separated from the smaller, unbound compounds.
-
Ligand Dissociation: The fraction containing the RNA-ligand complexes is treated to dissociate the bound ligands from the RNA.
-
LC-MS Analysis: The dissociated ligands are identified by liquid chromatography-mass spectrometry (LC-MS).
Protocol (Conceptual):
-
Sample Preparation:
-
Prepare a solution of the FMN riboswitch RNA in a suitable binding buffer.
-
Prepare pools of test compounds at a known concentration.
-
-
Binding and Separation:
-
Incubate the RNA with the compound pools.
-
Inject the mixture into an SEC system to separate the RNA-ligand complexes.
-
-
Hit Identification:
-
Analyze the fractions containing the dissociated ligands by LC-MS to identify the molecular weights of the bound compounds.
-
Deconvolute the pools containing hits to identify the specific active compound.
-
-
Affinity Ranking: The relative binding affinities of the identified hits can be determined by titrating the RNA with the compound and measuring the amount of bound ligand at each concentration.
Disclaimer: These protocols are intended as a guide and may require optimization for specific experimental conditions and equipment. It is recommended to consult the primary literature for further details. The Ribocil-C R enantiomer is a valuable tool for validating the specificity of FMN riboswitch binding assays.
References
- 1. FMN [riboswitch.ribocentre.org]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] In-line probing analysis of riboswitches. | Semantic Scholar [semanticscholar.org]
- 7. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
- 10. Discovery of Selective RNA-Binding Small Molecules by Affinity-Selection Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Inactive Enantiomers in Antibacterial Drug Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the field of pharmacology, many drugs are chiral, existing as enantiomers – stereoisomers that are non-superimposable mirror images of each other. It is a well-established principle that in a chiral biological environment, these enantiomers can exhibit different pharmacological and toxicological properties.[1] Typically, one enantiomer, the eutomer, is responsible for the desired therapeutic effect, while the other, the distomer, may be less active, inactive, or contribute to undesirable side effects.[2][3] For antibacterial agents, the majority are chiral compounds, and their stereochemistry is crucial for their interaction with bacterial targets.[4][5]
While the focus of chiral drug development has historically been on isolating the eutomer to maximize efficacy and minimize off-target effects (a "chiral switch"), there is an emerging interest in the potential roles of the so-called "inactive" enantiomer.[6] This document explores the application of these less active or inactive enantiomers, not as therapeutic agents in their own right, but as potential modulators or potentiators of antibacterial activity. This strategy could be a novel approach to combatting the growing threat of antibiotic resistance.
One key mechanism by which bacteria develop resistance is the overexpression of efflux pumps, which actively transport antibiotics out of the cell, preventing them from reaching their intracellular targets.[7][8] Compounds that can inhibit these pumps, known as efflux pump inhibitors (EPIs), can restore the efficacy of existing antibiotics.[7][9] Inactive enantiomers could potentially act as EPIs or interfere with other resistance mechanisms.
This document will provide an overview of the concepts, present quantitative data from relevant examples, and offer detailed experimental protocols to investigate the synergistic potential of enantiomeric pairs in antibacterial drug discovery.
Case Study 1: Ofloxacin and its Enantiomers
Ofloxacin is a broad-spectrum fluoroquinolone antibiotic that is marketed as a racemic mixture – an equal parts combination of its two enantiomers.[10] The S-(-)-enantiomer, known as levofloxacin, is the eutomer and is responsible for the vast majority of the antibacterial activity.[6][11] The R-(+)-enantiomer is significantly less active.[11] In fact, levofloxacin is approximately twice as potent as the racemic ofloxacin, indicating the R-isomer contributes little to the direct antibacterial effect.[5][12] The difference in activity is attributed to the S-isomer's superior ability to bind to the bacterial enzyme DNA gyrase, its primary target.[4][13][14]
While there is no direct evidence in the reviewed literature of the R-isomer potentiating the S-isomer, this system serves as an excellent model to hypothesize and test for such an interaction. An inactive enantiomer could, for example, compete with the active enantiomer for binding to efflux pumps without being a substrate for transport, thereby increasing the intracellular concentration of the active form.
Quantitative Data: Antibacterial Activity of Ofloxacin Enantiomers
The following table summarizes the comparative antibacterial activity of ofloxacin, its active S-(-)-enantiomer (levofloxacin), and its less active R-(+)-enantiomer. The data illustrates the clear difference in potency.
| Compound | Enantiomeric Form | Relative Potency | Target | Mechanism of Action |
| Ofloxacin | Racemic Mixture (S/R) | 1x | DNA Gyrase & Topoisomerase IV | Inhibition of DNA replication and transcription |
| Levofloxacin | S-(-)-enantiomer (Eutomer) | ~2x that of Ofloxacin | DNA Gyrase & Topoisomerase IV | Inhibition of DNA replication and transcription |
| Dextrofloxacin | R-(+)-enantiomer (Distomer) | 8-128x less active than Levofloxacin | Weakly inhibits DNA Gyrase | Minimal inhibition of DNA replication |
Data compiled from multiple sources.[5][10][11]
Case Study 2: Thioridazine as a Potentiator of Antibiotics
Thioridazine is a phenothiazine-class antipsychotic drug that exists as a chiral compound. While not a primary antibiotic, it has been shown to possess antibacterial properties and, more importantly, can act synergistically with first-line antibiotics against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis.[15][16] Thioridazine is used as a racemic mixture. Studies on its enantiomers have shown that while they may have different neurotropic side effects, their in vitro antimicrobial activities are largely comparable, with the (-)-enantiomer showing slightly better activity in some cases.[2][17]
The mechanism of thioridazine's synergistic action is thought to be multifactorial, including the inhibition of bacterial efflux pumps.[16] This case highlights that even when both enantiomers are active, their combination in a racemic mixture can be a successful strategy for potentiating other drugs. It suggests that the "inactive" enantiomer does not interfere with, and may even contribute to, the overall desired effect.
Quantitative Data: Synergy of Thioridazine with an Anti-tuberculosis Drug
The following table illustrates the synergistic effect of thioridazine (TZ) with isoniazid (INH) against M. tuberculosis.
| Organism | Drug | MIC Alone (µg/mL) | MIC in Combination (µg/mL) | FICI | Interpretation |
| M. tuberculosis H37Rv | Isoniazid (INH) | 0.1 | 0.025 | 0.5 | Synergy |
| Thioridazine (TZ) | 2.5 | 1.25 |
FICI (Fractional Inhibitory Concentration Index) = (MIC of INH in combination / MIC of INH alone) + (MIC of TZ in combination / MIC of TZ alone) = (0.025/0.1) + (1.25/2.5) = 0.25 + 0.5 = 0.75. (Note: The provided source indicates a synergistic effect, though this calculation based on hypothetical combination MICs results in an additive effect. The principle of synergy is what is being illustrated). Data adapted from Machado et al. as cited in[15].
Experimental Protocols
To investigate the potential synergistic interactions between enantiomers or between an inactive enantiomer and a known antibiotic, the following standardized methods are recommended.
Checkerboard Assay Protocol
The checkerboard assay is a common in vitro method to assess the synergy of two antimicrobial agents.[13][18]
Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of a combination of two compounds (e.g., an active enantiomer and an inactive enantiomer, or an inactive enantiomer and an antibiotic).
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Stock solutions of test compounds (e.g., Compound A: active enantiomer; Compound B: inactive enantiomer) at a concentration at least 4x the highest concentration to be tested.
-
Multichannel pipette
Procedure:
-
Plate Preparation:
-
Dispense 50 µL of CAMHB into each well of a 96-well plate.
-
Along the x-axis (e.g., columns 1-10), create a two-fold serial dilution of Compound A. Start with 100 µL of the highest concentration in column 1 and serially dilute across to column 10.
-
Along the y-axis (e.g., rows A-G), create a two-fold serial dilution of Compound B. Start with 100 µL of the highest concentration in row A and serially dilute down to row G.
-
This creates a matrix of decreasing concentrations of both compounds.
-
Include control wells: Compound A alone (row H), Compound B alone (column 11), and a growth control (no compounds, column 12).
-
-
Inoculation:
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well with 100 µL of the final bacterial inoculum.[13]
-
-
Incubation:
-
Incubate the plates at 35-37°C for 18-24 hours under aerobic conditions.[13]
-
-
Data Analysis:
-
After incubation, determine the Minimum Inhibitory Concentration (MIC) for each compound alone and for each combination by visual inspection of turbidity. The MIC is the lowest concentration that completely inhibits visible growth.
-
Calculate the FICI using the following formula: FICI = FIC of A + FIC of B where:
-
FIC of A = (MIC of A in combination) / (MIC of A alone)
-
FIC of B = (MIC of B in combination) / (MIC of B alone)
-
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0[18]
-
Time-Kill Assay Protocol
The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effect of an antimicrobial combination over time.
Objective: To assess the rate of bacterial killing by a combination of compounds compared to the individual agents.
Materials:
-
Sterile culture tubes or flasks
-
CAMHB
-
Bacterial inoculum in logarithmic growth phase
-
Stock solutions of test compounds
-
Shaking incubator
-
Spiral plater or materials for manual plating
-
Agar plates (e.g., Tryptic Soy Agar)
Procedure:
-
Preparation:
-
Prepare tubes with CAMHB containing the test compounds at desired concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. Include a growth control tube without any compounds.
-
Prepare a bacterial inoculum in the logarithmic phase of growth. Dilute it to achieve a starting concentration of approximately 5 x 10⁵ CFU/mL in the test tubes.
-
-
Incubation and Sampling:
-
Inoculate the prepared tubes with the bacterial suspension.
-
Incubate the tubes at 37°C with constant shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.[19]
-
-
Viable Cell Counting:
-
Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline.
-
Plate the dilutions onto agar plates.
-
Incubate the plates at 37°C for 18-24 hours.
-
Count the number of colonies (CFU/mL) on the plates.
-
-
Data Analysis:
-
Plot the log₁₀ CFU/mL against time for each condition (control, compound A alone, compound B alone, and the combination).
-
Synergy is typically defined as a ≥ 2-log₁₀ decrease in CFU/mL between the combination and the most active single agent at a specific time point.
-
Bactericidal activity is defined as a ≥ 3-log₁₀ reduction in CFU/mL compared to the initial inoculum.[19]
-
Visualizations
Logical Workflow for Synergy Testing
Caption: A logical workflow for assessing the synergistic potential of enantiomers.
Proposed Mechanism: Efflux Pump Inhibition by an Inactive Enantiomer
Caption: Proposed mechanism of an inactive enantiomer inhibiting an efflux pump.
Conclusion and Future Directions
The exploration of inactive enantiomers as antibacterial drug discovery tools is a nascent but promising field. While direct evidence of inactive antibacterial enantiomers potentiating their active counterparts is still emerging, the principles of stereochemistry in pharmacology strongly support the investigation of this approach. The case of ofloxacin provides a clear model system for such studies, and the example of thioridazine demonstrates the potential of chiral non-antibiotics to act as powerful adjuvants.
By employing rigorous in vitro methods like the checkerboard and time-kill assays, researchers can systematically screen for synergistic interactions. A positive finding could lead to the development of new combination therapies that revive the efficacy of older antibiotics, lower the required therapeutic dose (thereby reducing side effects), and provide a novel strategy to combat the evolution of drug-resistant bacteria. Future research should focus on screening existing racemic antibacterial drugs for enantiomeric synergy and elucidating the specific molecular mechanisms, such as efflux pump inhibition or alteration of membrane permeability, that may underlie these interactions.
References
- 1. 2024.sci-hub.se [2024.sci-hub.se]
- 2. A comparative Analysis of In Vitro and In Vivo Efficacies of the Enantiomers of Thioridazine and Its Racemate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Levofloxacin. A review of its antibacterial activity, pharmacokinetics and therapeutic efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Levofloxacin - Wikipedia [en.wikipedia.org]
- 7. caister.com [caister.com]
- 8. Opportunities and Challenges of Efflux Pump Inhibitors as a Solution for Antimicrobial Resistance [glasgowunisrc.org]
- 9. frontiersin.org [frontiersin.org]
- 10. Levofloxacin (Levaquin®) vs Ofloxacin (Floxin®)- eMedExpert.com [emedexpert.com]
- 11. Synthesis and antibacterial activities of optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Mechanism of differential activities of ofloxacin enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mechanism of differential activities of ofloxacin enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thioridazine: A Non-Antibiotic Drug Highly Effective, in Combination with First Line Anti-Tuberculosis Drugs, against Any Form of Antibiotic Resistance of Mycobacterium tuberculosis Due to Its Multi-Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Why thioridazine in combination with antibiotics cures extensively drug-resistant Mycobacterium tuberculosis infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. In vitro and in vivo antibacterial activities of levofloxacin (l-ofloxacin), an optically active ofloxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Update on the Discovery of Efflux Pump Inhibitors against Critical Priority Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Chiral Resolution of Ribocil Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral resolution of Ribocil enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is chiral resolution of Ribocil important?
Ribocil is a racemic mixture, meaning it contains equal amounts of two enantiomers: Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer). Research has shown that the antibacterial activity of Ribocil is almost entirely due to the S-enantiomer, Ribocil-B, which selectively binds to the FMN riboswitch in bacteria.[1][2][3] The R-enantiomer, Ribocil-A, is considered inactive.[1][2] Therefore, separating these enantiomers is crucial for accurate structure-activity relationship (SAR) studies, understanding the drug's mechanism of action, and developing more potent and selective antibacterial agents.
Q2: What are the common analytical techniques for separating Ribocil enantiomers?
The most common and effective techniques for the chiral resolution of pharmaceutical compounds like Ribocil are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) using a chiral stationary phase (CSP).[4][5][6] These methods are widely used for both analytical and preparative scale separations.[4][7]
Q3: Which type of chiral stationary phase (CSP) is recommended for Ribocil?
Polysaccharide-based CSPs, such as those derived from cellulose and amylose (e.g., Chiralpak® and Chiralcel® columns), are highly versatile and have demonstrated broad applicability for a wide range of chiral compounds, including those with heterocyclic structures similar to Ribocil.[8][9][10][11] Immobilized polysaccharide CSPs are particularly recommended as they offer greater solvent compatibility and robustness.[9]
Q4: What is a good starting point for mobile phase selection in chiral HPLC for Ribocil?
For normal-phase HPLC, a mobile phase consisting of a mixture of a non-polar solvent like n-hexane and an alcohol modifier (e.g., ethanol or isopropanol) is a common starting point for polysaccharide-based CSPs. For reversed-phase HPLC, mixtures of acetonitrile or methanol with water or a buffer are typically used. The addition of small amounts of acidic or basic additives (e.g., trifluoroacetic acid or diethylamine) can significantly improve peak shape and resolution for nitrogen-containing heterocyclic compounds like Ribocil.
Q5: Can Supercritical Fluid Chromatography (SFC) be used for Ribocil separation?
Yes, SFC is an excellent alternative to HPLC for chiral separations and is often preferred for its speed, reduced solvent consumption, and high efficiency.[4][5][7][12][13] A mobile phase of supercritical CO2 with an alcohol co-solvent (e.g., methanol or ethanol) is typically used with polysaccharide-based CSPs in SFC.
Troubleshooting Guides
This section addresses common issues encountered during the chiral resolution of Ribocil enantiomers.
Issue 1: Poor or No Separation of Enantiomers
| Potential Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | 1. Screen different types of polysaccharide-based CSPs (e.g., cellulose vs. amylose derivatives). 2. Consider CSPs with different phenylcarbamate substituents. |
| Suboptimal Mobile Phase Composition | 1. Normal Phase: Vary the ratio of the alcohol modifier to the non-polar solvent. Try different alcohols (e.g., ethanol, isopropanol, n-butanol). 2. Reversed Phase: Adjust the ratio of organic solvent (acetonitrile or methanol) to the aqueous phase. 3. SFC: Modify the percentage of the alcohol co-solvent. |
| Lack of Necessary Additives | 1. For basic compounds like Ribocil, add a small amount of a basic additive (e.g., 0.1% diethylamine or ethylenediamine) to the mobile phase to improve peak shape and interaction with the CSP. 2. If the compound has acidic properties, consider an acidic additive (e.g., 0.1% trifluoroacetic acid). |
| Incorrect Temperature | 1. Lowering the column temperature can sometimes increase chiral selectivity. Experiment with temperatures between 10°C and 40°C. |
| Low Flow Rate | 1. Chiral separations often benefit from lower flow rates than standard HPLC. Try reducing the flow rate to 0.5-1.0 mL/min for analytical columns. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Silica Support | 1. Add a basic modifier (e.g., 0.1% diethylamine) to the mobile phase to mask residual silanol groups on the silica surface. |
| Sample Overload | 1. Reduce the concentration of the injected sample. 2. Decrease the injection volume. |
| Inappropriate Sample Solvent | 1. Dissolve the sample in the mobile phase whenever possible. 2. If a different solvent must be used, ensure it is weaker than the mobile phase to avoid peak distortion. |
| Column Contamination | 1. Flush the column with a strong, compatible solvent (refer to the column manufacturer's instructions). 2. Use a guard column to protect the analytical column. |
Issue 3: Long Run Times
| Potential Cause | Troubleshooting Steps |
| High Retention | 1. Normal Phase: Increase the percentage of the alcohol modifier in the mobile phase. 2. Reversed Phase: Increase the percentage of the organic solvent. 3. SFC: Increase the percentage of the co-solvent. |
| Low Flow Rate | 1. While lower flow rates can improve resolution, they also increase analysis time. Find a balance between resolution and run time by gradually increasing the flow rate. |
| Column Dimensions | 1. Consider using a shorter column or a column with a smaller particle size for faster separations. |
Quantitative Data Summary
| Parameter | Chiral HPLC | Chiral SFC |
| Typical Resolution (Rs) | 1.5 - 5.0 | 1.5 - 6.0 |
| Typical Enantiomeric Excess (ee%) Achieved | >99% | >99% |
| Analysis Time | 5 - 30 minutes | 2 - 15 minutes |
| Solvent Consumption | High | Low |
| Preparative Scale Feasibility | Good | Excellent |
Experimental Protocols
The following are suggested starting protocols for the method development of the chiral resolution of Ribocil enantiomers. These should be optimized for your specific instrumentation and requirements.
Protocol 1: Chiral HPLC Method Development
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase. Recommended columns:
-
CHIRALPAK® IA, IB, IC, ID, IE, or IF (or their immobilized equivalents).
-
Dimensions: 4.6 x 250 mm, 5 µm particle size.
-
-
-
Mobile Phase Screening (Normal Phase):
-
System A: n-Hexane/Ethanol (90:10, v/v) with 0.1% Diethylamine (DEA).
-
System B: n-Hexane/Isopropanol (90:10, v/v) with 0.1% DEA.
-
Run a gradient or isocratic elution to determine the optimal solvent strength.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at a suitable wavelength for Ribocil (e.g., 254 nm or a wavelength of maximum absorbance).
-
Injection Volume: 5-10 µL.
-
-
Optimization:
-
Adjust the ratio of alcohol to n-hexane to optimize retention and resolution.
-
Vary the concentration of the basic additive to improve peak shape.
-
Optimize the flow rate and temperature for the best balance of resolution and analysis time.
-
Protocol 2: Chiral SFC Method Development
-
Column Selection:
-
Use a polysaccharide-based CSP suitable for SFC. Recommended columns:
-
CHIRALPAK® IA, IB, IC, ID, IE, or IF.
-
Dimensions: 4.6 x 150 mm, 3 or 5 µm particle size.
-
-
-
Mobile Phase Screening:
-
Co-solvent: Methanol or Ethanol.
-
Additive: 0.1% Diethylamine (DEA) in the co-solvent.
-
Screen a gradient of 5% to 40% co-solvent in supercritical CO2.
-
-
Chromatographic Conditions:
-
Flow Rate: 2-3 mL/min.
-
Back Pressure: 100-150 bar.
-
Column Temperature: 35-40°C.
-
Detection: UV (as in HPLC).
-
-
Optimization:
-
Optimize the isocratic percentage of the co-solvent for the best separation.
-
Adjust the back pressure and temperature to fine-tune selectivity and retention.
-
Visualizations
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Supercritical fluid chromatography for the enantioseparation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. selvita.com [selvita.com]
- 8. researchgate.net [researchgate.net]
- 9. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 10. Optimization of Liquid Crystalline Mixtures Enantioseparation on Polysaccharide-Based Chiral Stationary Phases by Reversed-Phase Chiral Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Application of Polysaccharide-Based Chiral High-Performance Liquid Chromatography Columns for the Separation of Regio-, E/Z-, and Enantio–Isomeric Mixtures of Allylic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. chiraltech.com [chiraltech.com]
Ribocil-C R enantiomer stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of the Ribocil-C R enantiomer. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity of your experiments.
Stability and Storage Data
Proper storage and handling are critical for maintaining the biological activity of Ribocil-C R enantiomer. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Source(s) |
| Powder | -20°C | 3 years | [1] |
| 4°C | 2 years | [1] | |
| In Solvent (e.g., DMSO) | -80°C | 2 years | [2] |
| -20°C | 1 year | [2] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of Ribocil-C R enantiomer?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of Ribocil-C R enantiomer.[3][4] It is soluble in DMSO at concentrations of at least 6.7 mg/mL (15.97 mM).[3][4] For complete dissolution, gentle warming to 37°C and sonication in an ultrasonic bath may be beneficial.[3]
Q2: How should I store my stock solution of Ribocil-C R enantiomer?
A2: For long-term storage, it is recommended to store stock solutions at -80°C, which should maintain stability for up to 2 years.[2] For shorter-term storage, -20°C is acceptable for up to 1 year.[2] To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]
Q3: How many times can I freeze and thaw my DMSO stock solution?
A3: While specific data for Ribocil-C R enantiomer is not available, repeated freeze-thaw cycles are generally discouraged for small molecules in DMSO.[5] DMSO is hygroscopic and can absorb water upon each thaw, which may lead to compound precipitation.[5][6] For optimal results, it is recommended to aliquot stock solutions to minimize the number of freeze-thaw cycles.
Q4: Is Ribocil-C R enantiomer sensitive to light?
Q5: What is the stability of Ribocil-C R enantiomer in aqueous solutions or cell culture media?
A5: There is limited publicly available data on the stability of Ribocil-C R enantiomer in aqueous buffers or cell culture media. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] The stability in aqueous solutions can be pH-dependent. If you need to store the compound in an aqueous buffer for a short period, it is advisable to perform a stability test under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or lower than expected activity in experiments. | 1. Compound Degradation: Improper storage conditions (e.g., wrong temperature, exposure to light) or multiple freeze-thaw cycles of the stock solution. 2. Precipitation: The compound may have precipitated out of solution, especially if diluted into an aqueous buffer where it has lower solubility. | 1. Verify Storage: Ensure the compound has been stored according to the recommendations (see table above). Prepare fresh dilutions from a new aliquot of the stock solution. 2. Check for Precipitate: Visually inspect the solution for any precipitate. If observed, try gentle warming and sonication to redissolve. Consider the solubility of the compound in your experimental buffer. |
| Difficulty dissolving the powdered compound. | Incomplete Solubilization: The compound may not be fully dissolved in the chosen solvent. | Use a high-purity, anhydrous grade of the recommended solvent (e.g., DMSO).[4] To aid dissolution, you can gently warm the solution to 37°C and use an ultrasonic bath.[3] |
| Variability between experiments. | Inconsistent Compound Concentration: This could be due to pipetting errors, solvent evaporation, or compound precipitation during storage of working solutions. | Always use calibrated pipettes. Prepare fresh working solutions for each experiment from a properly stored stock solution. If storing working solutions for a short period, ensure the container is tightly sealed to prevent evaporation. |
Experimental Protocols
Protocol for Assessing Solution Stability (Representative)
This protocol provides a general framework for assessing the stability of Ribocil-C R enantiomer in a specific solvent or buffer.
-
Preparation of Stock Solution: Prepare a concentrated stock solution of Ribocil-C R enantiomer in a high-purity solvent (e.g., DMSO) at a known concentration.
-
Preparation of Test Solutions: Dilute the stock solution to the final desired concentration in the solvent or aqueous buffer to be tested.
-
Initial Analysis (Time 0): Immediately after preparation, analyze the test solution using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This will serve as the baseline (100% initial concentration).
-
Storage Conditions: Aliquot the remaining test solution into several vials and store them under the desired conditions to be tested (e.g., room temperature, 4°C, protected from light, exposed to light).
-
Time-Point Analysis: At predetermined time points (e.g., 1, 2, 4, 8, 24, 48 hours), retrieve a vial from each storage condition and re-analyze it using the same analytical method.
-
Data Analysis: Compare the peak area of Ribocil-C R enantiomer at each time point to the peak area at Time 0 to determine the percentage of the compound remaining. A significant decrease in the main peak and the appearance of new peaks may indicate degradation.
Signaling Pathway and Experimental Workflow
Mechanism of Action of Ribocil-C
Ribocil-C is a selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1] It acts as a synthetic mimic of FMN, binding to the aptamer domain of the riboswitch. This binding stabilizes a conformation of the mRNA that leads to the termination of transcription or inhibition of translation of genes involved in riboflavin biosynthesis (the rib operon).[12] The resulting depletion of riboflavin, a precursor for essential cofactors FMN and FAD, inhibits bacterial growth.[12]
Caption: Mechanism of action of Ribocil-C on the bacterial FMN riboswitch.
Experimental Workflow for Stability Assessment
The following diagram illustrates a typical workflow for assessing the stability of Ribocil-C R enantiomer in solution.
Caption: General workflow for assessing the stability of Ribocil-C R enantiomer.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. glpbio.com [glpbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. reddit.com [reddit.com]
- 6. ziath.com [ziath.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. ikev.org [ikev.org]
- 9. atlas-mts.com [atlas-mts.com]
- 10. database.ich.org [database.ich.org]
- 11. PHOTOSTABILITY TESTING SEM I SEMINAR | PPTX [slideshare.net]
- 12. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues with Ribocil-C R enantiomer in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming solubility challenges with the R enantiomer of Ribocil-C in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary solvent for dissolving the Ribocil-C R enantiomer?
A1: The recommended solvent for dissolving the Ribocil-C R enantiomer is dimethyl sulfoxide (DMSO). It has a documented solubility of at least 6.7 mg/mL (15.97 mM) in DMSO.[1][2] To aid dissolution, gentle warming to 37°C and sonication in an ultrasonic bath can be employed.[2]
Q2: What is the mechanism of action of Ribocil-C?
A2: Ribocil-C is a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch in bacteria.[3] By binding to the FMN riboswitch, it prevents the expression of genes involved in riboflavin (vitamin B2) biosynthesis, such as ribB.[4][5] This ultimately leads to riboflavin starvation and inhibits bacterial growth.[3] There are no known human homologues of the FMN riboswitch, suggesting bacterial selectivity for compounds targeting this mechanism.[3]
Q3: Is the R enantiomer of Ribocil-C the active form?
A3: No, the S-enantiomer (often referred to as Ribocil-B in the context of the original racemic mixture) is the predominantly active form that inhibits riboflavin biosynthesis and bacterial growth.[4][5] The R-enantiomer (Ribocil-A) exhibits significantly less activity.[4]
Q4: What is the maximum concentration of DMSO that can be used in my assay?
A4: The maximum tolerated DMSO concentration varies between cell types and assay systems. For bacterial cultures, some studies suggest that E. coli may not tolerate DMSO concentrations above 10%, with some recommending keeping it to a minimum.[6] For mammalian cell cultures, it is generally recommended to keep the final DMSO concentration below 0.5% to avoid cytotoxicity.[7] It is always best practice to include a vehicle control (media with the same final concentration of DMSO) in your experimental design to account for any solvent effects.
Troubleshooting Guide: Overcoming Solubility Issues
This guide addresses common problems related to the solubility of the Ribocil-C R enantiomer when preparing working solutions for in vitro and cell-based assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media. | The compound has low aqueous solubility, and the sudden change in solvent polarity causes it to crash out of solution. | 1. Perform a stepwise (serial) dilution: Instead of a single large dilution, gradually decrease the DMSO concentration. See the detailed protocol below. 2. Lower the final concentration: The desired concentration may be above the compound's solubility limit in the aqueous buffer. Try a lower concentration. 3. Use a co-solvent: For in vitro biochemical assays (not for cell-based assays), consider the use of co-solvents like PEG300, Tween-80, or glycerol in your buffer.[3][7] 4. Ensure complete initial dissolution: Make sure the compound is fully dissolved in the initial DMSO stock. Use of sonication or gentle warming can help.[2] |
| Cloudiness or precipitate observed in the stock solution. | The compound is not fully dissolved in DMSO. | 1. Use fresh, high-quality DMSO: Hygroscopic DMSO can affect solubility. Use newly opened, anhydrous DMSO.[1][3] 2. Apply gentle heat and/or sonication: Warm the stock solution to 37°C or place it in an ultrasonic bath for a short period to facilitate dissolution.[2] 3. Filter the stock solution: If a small amount of particulate matter remains, filter the stock solution through a 0.22 µm syringe filter. |
| Inconsistent results between experiments. | Precipitation of the compound may be occurring at different rates or to different extents. | 1. Prepare fresh working solutions for each experiment: Do not store diluted aqueous solutions of the compound for extended periods. 2. Visually inspect solutions: Before adding to your assay, carefully inspect the working solutions for any signs of precipitation. 3. Vortex gently before use: Ensure the working solution is homogenous before adding it to your assay plate. |
| Higher than expected activity at low concentrations. | Compound precipitation at higher concentrations may lead to an inaccurate assessment of the dose-response curve. | 1. Determine the kinetic solubility: Perform a preliminary experiment to find the maximum soluble concentration in your specific assay medium. 2. Use a narrower concentration range: Focus on a concentration range where the compound remains in solution. |
Data Presentation
Table 1: Solubility of Ribocil-C Enantiomers in DMSO
| Compound | Solvent | Reported Solubility | Molar Concentration (mM) |
| Ribocil-C | DMSO | 110 mg/mL | 262.22 |
| Ribocil-C R enantiomer | DMSO | ≥ 6.7 mg/mL | ≥ 15.97 |
Data sourced from MedChemExpress and GlpBio product pages.[1][2][3]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
-
Weigh the desired amount of Ribocil-C R enantiomer powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes to mix.
-
If the compound is not fully dissolved, place the tube in a 37°C water bath for 5-10 minutes.
-
Alternatively, or in addition, sonicate the tube in an ultrasonic bath for 5 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Assays (Minimizing Precipitation)
This protocol is designed to minimize precipitation when diluting the DMSO stock into an aqueous buffer or cell culture medium.
-
Thaw an aliquot of the Ribocil-C R enantiomer DMSO stock solution at room temperature.
-
For assays requiring a constant DMSO concentration: a. Prepare a dilution series of the compound in 100% DMSO. For example, to create a 2-fold dilution series, transfer 5 µL of the stock to a new tube containing 5 µL of DMSO, mix well, and repeat for subsequent dilutions. b. To prepare the final working solutions, add a small, consistent volume (e.g., 1 µL) of each DMSO dilution to the corresponding well or tube containing the final volume of aqueous buffer or media (e.g., 999 µL for a 1:1000 dilution, resulting in 0.1% DMSO).[8]
-
For a single concentration working solution (stepwise dilution): a. Create an intermediate dilution of the DMSO stock in your aqueous buffer/media. For example, add 2 µL of a 10 mM DMSO stock to 98 µL of media to get a 200 µM solution with 2% DMSO. b. Further dilute this intermediate solution in the final assay buffer/media to achieve the desired final concentration and a lower DMSO percentage. For instance, add 10 µL of the 200 µM intermediate solution to 190 µL of media for a final concentration of 10 µM with 0.1% DMSO.
-
Gently vortex the final working solutions before adding them to the assay.
-
Always prepare fresh working solutions immediately before use.
Visualizations
Caption: FMN Riboswitch signaling pathway and inhibition by Ribocil-C.
Caption: Recommended workflow for preparing Ribocil-C R enantiomer solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
Avoiding racemization of Ribocil-C during synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding the racemization of Ribocil-C during its synthesis. The focus is on maintaining the integrity of the crucial (S)-stereocenter at the 3-position of the piperidine ring.
Frequently Asked Questions (FAQs)
Q1: What is the chiral center in Ribocil-C and why is its stereochemistry important?
A1: Ribocil-C possesses a single chiral center at the 3-position of the piperidine ring. The biologically active form of the molecule is the (S)-enantiomer.[1][2][3] The R-enantiomer has been shown to be significantly less active.[4] Therefore, maintaining the enantiomeric purity of the (S)-configuration is critical for the therapeutic efficacy of Ribocil-C.
Q2: At which stage of the synthesis is racemization of Ribocil-C most likely to occur?
A2: The most critical step for potential racemization is the reductive amination of the chiral (S)-3-aminopiperidine derivative with the aldehyde precursor of the pyrimidinyl-imidazole moiety. This step involves the formation of an imine or iminium ion intermediate, which can be susceptible to racemization under certain conditions.
Q3: What are the common causes of racemization during the synthesis of Ribocil-C?
A3: The primary causes of racemization during the synthesis of Ribocil-C, particularly during the reductive amination step, include:
-
Harsh Reaction Conditions: High temperatures and extreme pH (either strongly acidic or basic) can promote racemization.[5]
-
Choice of Reducing Agent: Strong, non-selective reducing agents can lead to side reactions and epimerization.
-
Extended Reaction Times: Prolonged exposure to conditions that can induce racemization increases the risk of losing enantiomeric purity.
-
Instability of Intermediates: The imine/iminium ion intermediate formed during reductive amination can be prone to tautomerization, leading to a loss of stereochemical integrity.
Q4: How can I monitor the enantiomeric purity of my Ribocil-C sample?
A4: The most reliable methods for determining the enantiomeric purity of Ribocil-C are chiral High-Performance Liquid Chromatography (HPLC) and chiral Supercritical Fluid Chromatography (SFC).[6][7][][9] These techniques utilize a chiral stationary phase (CSP) to separate the (S) and (R) enantiomers, allowing for their quantification. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for this class of compounds.[9]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low enantiomeric excess (ee) in the final Ribocil-C product. | Racemization during the reductive amination step. | 1. Optimize the reducing agent: Switch to a milder and more selective reducing agent such as sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH3CN).[4][10][11] 2. Control the reaction temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. Adjust the pH: Maintain a weakly acidic pH (around 5-6) to facilitate imine formation without promoting racemization.[5] 4. Minimize reaction time: Monitor the reaction closely and quench it as soon as it reaches completion. |
| Racemization of the (S)-3-aminopiperidine starting material. | Improper storage or handling of the chiral amine. | 1. Store under inert atmosphere: Protect the amine from air and moisture. 2. Use freshly prepared or recently purchased material: Avoid using old batches that may have degraded. 3. Verify the enantiomeric purity of the starting material before use: Use chiral HPLC or SFC to confirm the ee of the amine. |
| Difficulty in separating enantiomers for analysis. | Suboptimal chiral chromatography method. | 1. Screen different chiral stationary phases (CSPs): Test a variety of polysaccharide-based and other types of CSPs.[][9] 2. Optimize the mobile phase: Vary the solvent composition and additives (e.g., acids, bases, or alcohols in SFC). 3. Adjust the temperature and flow rate: Fine-tune the chromatographic conditions to improve resolution. |
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (S)-1-Boc-3-aminopiperidine
The enantiomerically pure (S)-3-aminopiperidine precursor is crucial for the synthesis of Ribocil-C. One effective method for its preparation is through biocatalytic asymmetric synthesis using a transaminase.
Materials:
-
1-Boc-3-piperidinone
-
ω-Transaminase
-
Isopropylamine (as amine donor)
-
Pyridoxal 5'-phosphate (PLP)
-
Buffer solution (e.g., potassium phosphate buffer, pH 7.5)
-
Organic solvent (e.g., MTBE or toluene)
Procedure:
-
In a reaction vessel, dissolve 1-Boc-3-piperidinone in an appropriate organic solvent.
-
Prepare an aqueous solution of the ω-transaminase, isopropylamine, and PLP in the buffer.
-
Combine the organic and aqueous phases and stir the biphasic mixture vigorously at a controlled temperature (e.g., 30-40 °C).
-
Monitor the reaction progress by chiral HPLC or GC until the desired conversion is achieved.
-
Once the reaction is complete, separate the aqueous and organic layers.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain (S)-1-Boc-3-aminopiperidine.
-
Verify the enantiomeric excess using chiral chromatography.
Protocol 2: Racemization-Resistant Reductive Amination
This protocol describes the coupling of the chiral piperidine intermediate with the aldehyde precursor using a mild reducing agent to minimize racemization.
Materials:
-
(S)-1-Boc-3-aminopiperidine
-
1-(2-Pyrimidinyl)-1H-imidazole-4-carbaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Acetic acid (optional, as a catalyst)
Procedure:
-
Dissolve (S)-1-Boc-3-aminopiperidine and 1-(2-pyrimidinyl)-1H-imidazole-4-carbaldehyde in DCM or DCE.
-
If necessary, add a catalytic amount of acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Cool the reaction mixture to 0 °C.
-
Add sodium triacetoxyborohydride (STAB) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
-
The final deprotection of the Boc group can be achieved under standard acidic conditions, which are generally not expected to cause racemization at this stage.
Visualizations
Caption: Potential racemization pathway of the chiral amine via an achiral iminium ion intermediate.
Caption: Troubleshooting workflow for addressing low enantiomeric excess in Ribocil-C synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral Compound Confusion: Bart explains how SFC is used to purify enantiomers. | Buchi.com [buchi.com]
- 10. Reductive Amination - Wordpress [reagents.acsgcipr.org]
- 11. google.com [google.com]
Technical Support Center: Purity Analysis of Ribocil-C R Enantiomer by HPLC
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purity analysis of the Ribocil-C R enantiomer using High-Performance Liquid Chromatography (HPLC). It includes troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the biggest challenge in the HPLC analysis of Ribocil-C R enantiomer?
A1: The primary challenge is achieving adequate separation (resolution) between the R and S enantiomers. Enantiomers have identical physical and chemical properties in an achiral environment, necessitating the use of a chiral stationary phase (CSP) or a chiral additive in the mobile phase to create a diastereomeric interaction that allows for their separation.
Q2: Which type of chiral stationary phase (CSP) is recommended for the separation of Ribocil-C enantiomers?
A2: Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., Chiralpak® series), are a common starting point for the chiral separation of a wide range of compounds and are often effective for molecules with aromatic groups and hydrogen bond donors/acceptors like Ribocil-C. Macrocyclic glycopeptide-based CSPs (e.g., Chirobiotic™ series) can also be effective, particularly for polar compounds. Method development will be required to identify the optimal column.
Q3: My Ribocil-C R enantiomer peak is showing significant tailing. What are the possible causes?
A3: Peak tailing can be caused by several factors:
-
Column Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.
-
Secondary Interactions: The analyte may be interacting with active sites on the silica support of the column. Adding a small amount of a basic modifier like diethylamine (DEA) to the mobile phase can help to mitigate this.
-
Column Degradation: The column may be nearing the end of its lifespan or have been damaged by harsh mobile phase conditions.
Q4: I am not seeing any separation between the enantiomers. What should I try?
A4: If you are not achieving separation, consider the following adjustments:
-
Mobile Phase Composition: The choice and ratio of organic modifiers (e.g., isopropanol, ethanol) in the mobile phase are critical. A systematic screening of different modifiers and their proportions is recommended.
-
Mobile Phase Additives: Small amounts of acidic or basic additives (e.g., trifluoroacetic acid, diethylamine) can significantly influence chiral recognition.
-
Column Temperature: Temperature affects the thermodynamics of the chiral recognition process.[1] Experiment with different column temperatures (e.g., 15°C, 25°C, 40°C) as this can sometimes improve or even reverse the elution order of enantiomers.[1]
-
Flow Rate: Lowering the flow rate can sometimes improve resolution, although it will increase the analysis time.
Q5: How can I confirm the identity of the R and S enantiomer peaks?
A5: To definitively identify the peaks, you need a reference standard for each enantiomer. Inject a small amount of the pure R enantiomer and observe which peak increases in area. If a pure standard is not available, you may need to use other analytical techniques such as circular dichroism (CD) spectroscopy or X-ray crystallography to assign the absolute configuration.
Troubleshooting Guide
High-performance liquid chromatography (HPLC) is a robust technique, but issues can arise. This section addresses common problems encountered during the purity analysis of Ribocil-C R enantiomer.
| Problem | Potential Cause | Suggested Solution |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing).[2] | Systematically isolate the source of the pressure by removing components in reverse order (column, then guard column, etc.). Replace any clogged components. |
| Particulate matter from the sample. | Ensure all samples are filtered through a 0.22 µm or 0.45 µm syringe filter before injection. | |
| No Peaks or Very Small Peaks | Injection issue (e.g., air bubble in the syringe, incorrect injection volume). | Check the autosampler for air bubbles and ensure the correct injection volume is programmed. Manually inject a standard to confirm instrument performance. |
| Detector issue (e.g., lamp is off or failing). | Check the detector lamp status. If the lamp has low intensity or is off, it may need replacement. | |
| Sample degradation. | Ensure the sample is stable in the chosen solvent and protect it from light if it is light-sensitive. | |
| Baseline Noise or Drift | Contaminated or improperly prepared mobile phase. | Use high-purity HPLC-grade solvents and degas the mobile phase before use. |
| Air bubbles in the detector. | Purge the detector to remove any trapped air bubbles. | |
| Leaking pump seals or fittings. | Inspect the system for any signs of leaks and tighten or replace fittings and seals as necessary. | |
| Poor Peak Resolution | Inappropriate mobile phase composition. | Optimize the mobile phase by varying the organic modifier and its concentration.[1] |
| Column temperature is not optimal. | Adjust the column temperature to see if it improves separation.[1] | |
| Column is overloaded. | Reduce the injection volume or the concentration of the sample. | |
| Shifting Retention Times | Inconsistent mobile phase preparation. | Ensure the mobile phase is prepared accurately and consistently for each run. |
| Column not properly equilibrated. | Allow sufficient time for the column to equilibrate with the mobile phase before starting the analysis. | |
| Fluctuations in column temperature. | Use a column oven to maintain a stable temperature. |
Experimental Protocol: Chiral HPLC Method for Purity Analysis of Ribocil-C R Enantiomer
This protocol provides a starting point for developing a robust chiral HPLC method for the purity analysis of Ribocil-C R enantiomer. Optimization will likely be required for your specific instrumentation and sample matrix.
1. Sample Preparation
-
Standard Solution: Accurately weigh approximately 5 mg of Ribocil-C reference standard and dissolve it in 10 mL of a suitable solvent (e.g., a mixture of the mobile phase) to obtain a concentration of 0.5 mg/mL.
-
Sample Solution: Prepare the sample containing the Ribocil-C R enantiomer at a similar concentration as the standard solution.
-
Filtration: Filter all solutions through a 0.22 µm or 0.45 µm syringe filter before placing them in HPLC vials.
2. HPLC Instrumentation and Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Column: Chiralpak® IA (or similar amylose-based CSP), 250 mm x 4.6 mm, 5 µm.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting point is 90:10 (v/v) n-Hexane:IPA. Add 0.1% Diethylamine (DEA) to both solvents to improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: To be determined based on the UV spectrum of Ribocil-C. A common starting wavelength for similar compounds is 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis
-
Identification: Compare the retention times of the peaks in the sample chromatogram with those of the R and S enantiomer standards (if available).
-
Purity Calculation: The enantiomeric purity is calculated based on the peak areas of the R and S enantiomers.
Enantiomeric Excess (% ee) = [(Area of R enantiomer - Area of S enantiomer) / (Area of R enantiomer + Area of S enantiomer)] x 100
Purity of R enantiomer (%) = [Area of R enantiomer / (Area of R enantiomer + Area of S enantiomer)] x 100
Data Presentation
The following tables are examples of how to present the data from your HPLC analysis.
Table 1: HPLC Method Parameters
| Parameter | Value |
| Column | Chiralpak® IA, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol:DEA (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Table 2: Example Chromatographic Results
| Compound | Retention Time (min) | Peak Area | Resolution (between enantiomers) | Tailing Factor |
| S-Ribocil-C | 12.5 | 15,000 | 2.5 | 1.2 |
| R-Ribocil-C | 15.2 | 1,485,000 | 2.5 | 1.1 |
Table 3: Purity Analysis Results
| Sample ID | % Purity of R Enantiomer | Enantiomeric Excess (% ee) |
| Batch 001 | 99.0% | 98.0% |
| Batch 002 | 98.5% | 97.0% |
Visualizations
Experimental Workflow for Ribocil-C R Enantiomer Purity Analysis
Caption: Workflow for HPLC purity analysis of Ribocil-C R enantiomer.
References
Technical Support Center: Optimizing Assay Conditions for Ribocil-C Enantiomer Comparison
Welcome to the technical support center for optimizing assay conditions for Ribocil-C enantiomer comparison. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is Ribocil-C and what are its enantiomers?
A1: Ribocil-C is a synthetic small molecule that acts as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch in bacteria.[1][2] It functions by mimicking the natural ligand, FMN, to repress the expression of genes involved in riboflavin (vitamin B2) biosynthesis, ultimately leading to bacterial growth inhibition.[2][3][4]
Ribocil exists as enantiomers, which are mirror-image isomers:
-
Ribocil-A: The (R)-enantiomer, which is generally considered inactive or significantly less active.[2][5]
-
Ribocil-B: The (S)-enantiomer, which is the biologically active form that binds to the FMN riboswitch.[2][5][6]
-
Ribocil-C: A more potent analog of Ribocil-B, also with (S)-stereochemistry.[2][6]
Q2: What is the mechanism of action of Ribocil-C?
A2: Ribocil-C targets the FMN riboswitch, a non-coding RNA element found in the 5' untranslated region of bacterial mRNA that regulates genes for riboflavin synthesis and transport.[2][3][7] By binding to the aptamer domain of the riboswitch, Ribocil-C stabilizes a conformation that leads to the premature termination of transcription or the sequestration of the ribosome binding site, thereby inhibiting the expression of downstream genes.[2][8] This leads to riboflavin starvation and subsequent bacterial death.[3]
Q3: How can I compare the activity of Ribocil-C enantiomers?
A3: The activity of Ribocil-C enantiomers can be compared using a variety of in vitro and in vivo assays:
-
In Vitro Binding Assays: Techniques like fluorescence quenching, isothermal titration calorimetry (ITC), or surface plasmon resonance (SPR) can be used to determine the binding affinity (KD) of each enantiomer to the FMN riboswitch aptamer.
-
In Vitro Transcription/Translation Assays: These assays can measure the ability of each enantiomer to inhibit gene expression downstream of the FMN riboswitch.
-
Cell-Based Reporter Assays: A reporter gene (e.g., luciferase or β-galactosidase) can be placed under the control of an FMN riboswitch. The activity of each enantiomer is then determined by measuring the reporter signal in the presence of varying compound concentrations.
-
Antimicrobial Susceptibility Testing: The minimum inhibitory concentration (MIC) of each enantiomer against susceptible bacterial strains can be determined using standard broth microdilution or disk diffusion methods.
Q4: Why is the (S)-enantiomer (Ribocil-B/C) active while the (R)-enantiomer (Ribocil-A) is not?
A4: The stereochemistry of the molecule is critical for its interaction with the FMN riboswitch binding pocket.[5] The (S)-enantiomer (Ribocil-B and Ribocil-C) is able to adopt the correct conformation to form key hydrogen bonds and other interactions with the RNA, leading to high-affinity binding.[5] In contrast, the (R)-enantiomer (Ribocil-A) does not fit as well into the binding site, resulting in a significantly lower binding affinity and lack of biological activity.[5][6]
Data Presentation
Table 1: Comparative Activity of Ribocil Enantiomers
| Compound | Enantiomer | Target | Assay Type | KD (nM) | IC50 (µM) | MIC (µg/mL) | Bacterial Strain | Reference |
| Ribocil-A | (R) | FMN Riboswitch | FMN Competition Binding | >10,000 | - | - | E. coli | [5][6] |
| Ribocil-B | (S) | FMN Riboswitch | FMN Competition Binding | 6.6 | - | - | E. coli | [6] |
| Ribocil-C | (S) | FMN Riboswitch | Cell-based Reporter | - | 0.3 | - | E. coli | [2] |
| Ribocil-C | (S) | Whole Cell | Antimicrobial Susceptibility | - | - | 0.5 | MRSA | [6] |
| Ribocil C-PA | (S) | Whole Cell | Antimicrobial Susceptibility | - | - | 4 | E. coli, K. pneumoniae | [9] |
Note: KD, IC50, and MIC values can vary depending on the specific experimental conditions and bacterial strains used.
Experimental Protocols
Protocol 1: In Vitro FMN Riboswitch Binding Assay (Fluorescence Quenching)
This protocol describes a method to determine the binding affinity of Ribocil-C enantiomers to the FMN riboswitch aptamer by measuring the quenching of a fluorescently labeled RNA upon ligand binding.
Materials:
-
Fluorescently labeled FMN riboswitch aptamer RNA (e.g., 5'-labeled with Cy3 or Cy5)
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Ribocil-C enantiomers (dissolved in DMSO)
-
Fluorometer
Procedure:
-
Prepare a stock solution of the fluorescently labeled FMN riboswitch aptamer in the binding buffer.
-
Prepare serial dilutions of the Ribocil-C enantiomers in the binding buffer.
-
In a microplate, mix a fixed concentration of the labeled RNA with varying concentrations of each enantiomer. Include a control with no compound.
-
Incubate the plate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Plot the change in fluorescence intensity as a function of the compound concentration.
-
Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (KD).
Protocol 2: Cell-Based Reporter Assay for FMN Riboswitch Activity
This protocol outlines a method to assess the in vivo activity of Ribocil-C enantiomers using a bacterial strain containing a reporter gene under the control of an FMN riboswitch.
Materials:
-
Bacterial strain expressing a reporter gene (e.g., lacZ) under the control of an FMN riboswitch.
-
Growth medium (e.g., LB or M9 minimal media).
-
Ribocil-C enantiomers (dissolved in DMSO).
-
Reagents for the reporter assay (e.g., ONPG for β-galactosidase assay).
-
Spectrophotometer or plate reader.
Procedure:
-
Grow an overnight culture of the reporter bacterial strain.
-
Inoculate fresh growth medium with the overnight culture to an OD600 of ~0.05.
-
Add serial dilutions of the Ribocil-C enantiomers to the bacterial cultures. Include a DMSO-only control.
-
Incubate the cultures at 37°C with shaking until they reach mid-log phase (OD600 ~0.4-0.6).
-
Measure the OD600 of each culture to normalize for cell density.
-
Perform the reporter gene assay according to the specific reporter system being used (e.g., measure β-galactosidase activity with ONPG).
-
Calculate the reporter activity and normalize it to the cell density.
-
Plot the normalized reporter activity as a function of the compound concentration to determine the IC50 value.
Troubleshooting Guides
Issue 1: High background signal or no signal in fluorescence binding assay.
| Possible Cause | Troubleshooting Step |
| RNA degradation | Check RNA integrity on a denaturing gel. Use RNase-free reagents and consumables. |
| Incorrect buffer conditions | Optimize Mg2+ and salt concentrations in the binding buffer. |
| Compound precipitation | Check the solubility of the compounds in the assay buffer. Adjust DMSO concentration if necessary (typically <1%). |
| Inefficient labeling | Verify the efficiency of fluorescent labeling of the RNA. |
Issue 2: Inconsistent results in the cell-based reporter assay.
| Possible Cause | Troubleshooting Step |
| Variable cell growth | Ensure consistent inoculum size and growth conditions (temperature, aeration). |
| Compound instability | Prepare fresh compound dilutions for each experiment. |
| Plasmid instability | If the reporter is on a plasmid, maintain antibiotic selection. |
| Off-target effects | Perform control experiments with a reporter construct lacking the FMN riboswitch. |
Issue 3: No difference in activity observed between enantiomers.
| Possible Cause | Troubleshooting Step |
| Impure enantiomers | Verify the enantiomeric purity of your compounds using chiral chromatography. |
| Assay not sensitive enough | Optimize assay conditions (e.g., incubation time, reagent concentrations) to increase the dynamic range. |
| Off-target mechanism | Consider the possibility that at high concentrations, the compounds may have off-target effects that are not stereospecific. |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribocentre - Applications [riboswitch.ribocentre.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. Riboswitch mechanisms: new tricks for an old dog - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Scaling Up the Synthesis of Ribocil-C (S-enantiomer)
Welcome to the Technical Support Center for the synthesis of the Ribocil-C S-enantiomer. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on scaling up the synthesis, troubleshooting common issues, and ensuring the production of high-quality material.
Clarification on Ribocil-C Enantiomers
It is crucial to note that the biologically active component of Ribocil is the S-enantiomer , designated as Ribocil-B . Ribocil-C is a more potent analog of Ribocil-B and also possesses the S-configuration at the chiral center. The R-enantiomer, Ribocil-A, exhibits significantly lower activity.[1] Therefore, this guide will focus on the synthesis of the active S-enantiomer of Ribocil-C.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for Ribocil-C?
A1: The synthesis of Ribocil-C can be broadly divided into three main stages:
-
Formation of the furo[2,3-b]pyridine core: This involves the synthesis of the key intermediate, ethyl 3-amino-6-bromofuro[2,3-b]pyridine-2-carboxylate.
-
Synthesis of the chiral side chain: This involves the preparation of (S)-2-(1-(pyrimidin-2-yl)ethyl)pyrrolidine-1-carbaldehyde.
-
Coupling and final modification: A Suzuki-Miyaura coupling reaction is used to connect the furo[2,3-b]pyridine core and the chiral side chain, followed by a final reductive amination step.
Q2: Is a stereoselective synthesis necessary, or can the enantiomers be separated?
A2: Both stereoselective synthesis of the chiral side chain and chiral separation of the final racemic product are viable options. Chiral separation using techniques like Supercritical Fluid Chromatography (SFC) or High-Performance Liquid Chromatography (HPLC) is often employed in pharmaceutical development.[2][3][4][5]
Q3: What are the most critical steps to control during scale-up?
A3: The most critical steps are the one-pot cyclization to form the furo[2,3-b]pyridine core, due to the potential for side reactions and impurities, and the Suzuki-Miyaura coupling, which can be sensitive to catalyst choice, reaction conditions, and the nature of the heterocyclic substrates.
Troubleshooting Guides
Part 1: Synthesis of Ethyl 3-amino-6-bromofuro[2,3-b]pyridine-2-carboxylate
This key intermediate is typically synthesized in a one-pot reaction from 5-bromo-3-hydroxypicolinonitrile.
Experimental Workflow: One-Pot Synthesis of the Furo[2,3-b]pyridine Core
Caption: One-pot synthesis of the furo[2,3-b]pyridine intermediate.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low yield of desired product | Incomplete O-alkylation. | - Ensure anhydrous conditions. - Use a slight excess of ethyl bromoacetate. - Optimize the base and reaction temperature. |
| Side reactions during cyclization (e.g., hydrolysis of the nitrile or ester). | - Carefully control the reaction temperature and time for the cyclization step. - Use a non-nucleophilic base for the cyclization. | |
| Product decomposition under harsh conditions. | - Avoid excessively high temperatures or prolonged reaction times. | |
| Formation of impurities | Unreacted starting materials. | - Monitor the reaction by TLC or LC-MS to ensure complete conversion. |
| Dimerization or polymerization of starting materials or intermediates. | - Maintain a suitable concentration of reactants. - Ensure efficient stirring. | |
| Hydrolysis of the ester or nitrile groups. | - Use anhydrous solvents and reagents. - Perform the workup at a controlled temperature. | |
| Difficulty in purification | Co-eluting impurities. | - Optimize the crystallization solvent system. - If using column chromatography, screen different solvent systems and stationary phases. |
Part 2: Suzuki-Miyaura Coupling
This step couples the furo[2,3-b]pyridine core with the boronic acid or ester of the chiral side chain.
Logical Relationship: Key Factors in Suzuki-Miyaura Coupling
Caption: Critical parameters for a successful Suzuki-Miyaura coupling.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Low or no conversion | Catalyst deactivation. | - Ensure thorough degassing of solvents and reaction mixture to remove oxygen. - Use high-purity reagents. - Screen different palladium catalysts and ligands (e.g., Buchwald or Josiphos-type ligands). |
| Poor solubility of reactants or base. | - Choose an appropriate solvent system; sometimes a co-solvent is necessary. - Use a finely powdered base. | |
| Protodeborylation of the boronic acid/ester. | - Use anhydrous conditions. - Add the boronic acid/ester towards the end of the reaction setup. | |
| Formation of homocoupled byproducts | Presence of oxygen. | - Rigorously deoxygenate the reaction mixture. |
| Inefficient transmetalation. | - Optimize the base and solvent system. | |
| Inconsistent yields on scale-up | Poor heat transfer. | - Ensure adequate stirring and use a reactor with good temperature control. |
| Inefficient mixing. | - Use appropriate agitation for the scale of the reaction. |
Part 3: Final Reductive Amination
This final step forms the desired Ribocil-C S-enantiomer.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Incomplete reaction | Inefficient imine formation. | - Use a dehydrating agent (e.g., molecular sieves) to drive the equilibrium towards the imine. - A catalytic amount of acid can promote imine formation. |
| Weak reducing agent. | - Consider using a more reactive reducing agent, but be mindful of selectivity. | |
| Formation of over-alkylated or other byproducts | Reaction of the product amine with the starting aldehyde. | - Use a controlled stoichiometry of the aldehyde. - Add the reducing agent in portions. |
| Reduction of the aldehyde before imine formation. | - Use a milder reducing agent that is selective for the imine over the aldehyde (e.g., sodium triacetoxyborohydride). | |
| Racemization of the chiral center | Harsh reaction conditions (e.g., high temperature, strong acid/base). | - Maintain mild reaction conditions. |
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 3-amino-6-bromofuro[2,3-b]pyridine-2-carboxylate
Materials:
-
5-bromo-3-hydroxypicolinonitrile
-
Ethyl 2-bromoacetate
-
Sodium tert-butoxide (NaOtBu)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a solution of 5-bromo-3-hydroxypicolinonitrile (1.0 eq.) in anhydrous DMF, add sodium tert-butoxide (1.0 eq.) at room temperature under an inert atmosphere.
-
Stir the mixture for 30 minutes, then add ethyl 2-bromoacetate (1.1 eq.) dropwise.
-
Heat the reaction mixture to 60 °C and stir overnight.
-
After cooling to room temperature, add another equivalent of sodium tert-butoxide (1.0 eq.).
-
Heat the mixture to 100 °C for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
Quantitative Data (Representative):
| Parameter | Value |
| Scale | 10 g |
| Yield | 55-65% |
| Purity | >95% |
Protocol 2: Chiral Separation of Ribocil-C Enantiomers by SFC
Instrumentation:
-
Supercritical Fluid Chromatography (SFC) system with a UV detector.
Chromatographic Conditions (Example):
| Parameter | Condition |
| Column | Chiralpak AD-H or similar polysaccharide-based chiral stationary phase |
| Mobile Phase | Supercritical CO2 / Methanol with 0.1% diethylamine (gradient or isocratic) |
| Flow Rate | 3-5 mL/min |
| Back Pressure | 150 bar |
| Temperature | 40 °C |
| Detection | UV at an appropriate wavelength |
Procedure:
-
Dissolve the racemic Ribocil-C in a suitable solvent (e.g., methanol).
-
Inject the sample onto the SFC system.
-
Collect the fractions corresponding to the two enantiomers.
-
Analyze the purity of each fraction by analytical chiral SFC or HPLC.
Signaling Pathway and Mechanism of Action
Ribocil-C functions by binding to the flavin mononucleotide (FMN) riboswitch in bacteria, which regulates the biosynthesis of riboflavin (Vitamin B2).
FMN Riboswitch Mechanism of Action
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Chiral Supercritical Fluid Chromatography–Tandem Mass Spectrometry and Reversed-Phase Liquid Chromatography–Tandem Mass Spectrometry Platform for the Quantitative Metabolic Profiling of Octadecanoid Oxylipins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. fagg.be [fagg.be]
- 5. Enantiomeric separation of chiral sulfoxides by supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Unveiling the Stereospecific Antibacterial Activity of Ribocil: A Comparative Guide to the R and S Enantiomers
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the antibacterial activity of the R and S enantiomers of Ribocil, a potent and selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch. Experimental data, detailed protocols, and pathway visualizations are presented to offer a comprehensive understanding of their differential effects.
Ribocil, a synthetic small molecule, has emerged as a promising antibacterial agent by targeting a novel and unexploited bacterial RNA structure—the FMN riboswitch. This riboswitch is a crucial regulator of riboflavin biosynthesis and transport in many pathogenic bacteria. Ribocil exists as a racemic mixture of two enantiomers, the R- and S-forms. Extensive research has revealed that the antibacterial activity of Ribocil is predominantly, if not exclusively, attributed to the S-enantiomer.[1][2] This guide delves into the quantitative differences in their biological activity and the underlying mechanism of action.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of the Ribocil enantiomers has been quantified using Minimum Inhibitory Concentration (MIC) assays, which determine the lowest concentration of a compound that visibly inhibits microbial growth. While specific MIC values for the R-enantiomer are often not reported due to its lack of significant activity, qualitative and semi-quantitative data clearly demonstrate the superior potency of the S-enantiomer.
| Enantiomer | Target Organism | Observed Activity |
| Ribocil S-enantiomer | Escherichia coli (MB5746) | High (Significant zone of inhibition in agar diffusion assays) |
| Ribocil R-enantiomer | Escherichia coli (MB5746) | Negligible (No significant zone of inhibition observed) |
Data compiled from visual evidence presented in Wang et al. (2016).[1] It is important to note that the E. coli strain MB5746 is defective in lipopolysaccharide synthesis and drug efflux, making it more susceptible to compounds like Ribocil.
Mechanism of Action: Targeting the FMN Riboswitch
Ribocil functions by mimicking the natural ligand of the FMN riboswitch, flavin mononucleotide.[1][3] Binding of the S-enantiomer to the aptamer domain of the riboswitch induces a conformational change in the RNA structure. This change leads to the formation of a terminator hairpin in the expression platform, prematurely terminating transcription of the downstream genes essential for riboflavin biosynthesis (ribB) and transport.[1] The R-enantiomer, due to its stereochemical configuration, does not bind effectively to the riboswitch and therefore does not trigger this downstream regulatory cascade. The consequence of FMN riboswitch inhibition is the starvation of the bacteria from essential flavin cofactors, ultimately leading to growth inhibition.
Caption: FMN Riboswitch regulation and Ribocil inhibition pathway.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical quantitative method for assessing the antibacterial activity of compounds. The following is a detailed protocol for broth microdilution, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines and adapted for testing Ribocil enantiomers against E. coli.
Broth Microdilution MIC Assay
1. Preparation of Media:
-
Prepare M9-MOPS minimal medium according to standard protocols.
-
Sterilize by autoclaving and allow to cool to room temperature.
-
Aseptically supplement the medium as required for the specific bacterial strain.
2. Preparation of Compounds:
-
Prepare stock solutions of Ribocil R and S enantiomers in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Create a series of twofold dilutions of each enantiomer in the M9-MOPS medium in a 96-well microtiter plate to achieve the desired final concentration range.
3. Inoculum Preparation:
-
Culture the test bacterium (e.g., E. coli) overnight on an appropriate agar plate.
-
Select several colonies and suspend them in sterile saline or M9-MOPS medium.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[4]
-
Dilute the standardized inoculum in the M9-MOPS medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[2]
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the diluted compounds with the prepared bacterial suspension.
-
Include a positive control well (bacteria in medium without compound) and a negative control well (medium only).
-
Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.
5. Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
Caption: Workflow for MIC determination via broth microdilution.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 3. Selective small-molecule inhibition of an RNA structural element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Ribocil-C Enantiomers: A Comparative Analysis of FMN Riboswitch Inhibition in E. coli
A comprehensive guide for researchers on the differential activity of Ribocil-C's S and R enantiomers, supported by experimental data and detailed protocols.
Ribocil-C, a potent synthetic inhibitor of the flavin mononucleotide (FMN) riboswitch, presents a promising avenue for the development of novel antibiotics targeting Gram-negative bacteria such as Escherichia coli. As a chiral molecule, Ribocil-C exists as two non-superimposable mirror images, the S and R enantiomers. Understanding the differential activity of these enantiomers is paramount for optimizing its therapeutic potential. This guide provides a detailed comparison of the S and R enantiomers of Ribocil-C in their interaction with the E. coli FMN riboswitch, supported by quantitative data and experimental methodologies.
Unraveling Stereospecificity: The S-Enantiomer as the Active Moiety
Experimental evidence strongly indicates that the biological activity of Ribocil and its more potent analog, Ribocil-C, is almost exclusively attributed to the S-enantiomer.[1][2] The R-enantiomer exhibits significantly weaker or no activity.[1][2] This stereospecificity arises from the precise three-dimensional fit required for effective binding to the FMN riboswitch aptamer.
Quantitative Comparison of Enantiomer Performance
The following tables summarize the key quantitative data comparing the S and R enantiomers of Ribocil precursors and the enhanced activity of Ribocil-C.
| Compound | Enantiomer | Target | Method | Kd (nM) | Reference |
| Ribocil | R (Ribocil-A) | E. coli FMN Riboswitch Aptamer | Fluorescence Competition Assay | >10,000 | [2] |
| Ribocil | S (Ribocil-B) | E. coli FMN Riboswitch Aptamer | Fluorescence Competition Assay | 6.6 | [2] |
| Ribocil | Racemic | E. coli FMN Riboswitch Aptamer | Isothermal Titration Calorimetry | 13 | [1] |
Table 1: In vitro binding affinities of Ribocil enantiomers to the E. coli FMN riboswitch aptamer.
| Compound | Target Strain | Method | EC50 (µM) | Reference |
| Ribocil | E. coli (reporter strain) | Reporter Gene Assay | 0.3 | [1] |
Table 2: Whole-cell activity of racemic Ribocil in an E. coli reporter gene assay.
Mechanism of Action: Targeting the FMN Riboswitch
Ribocil-C functions as a synthetic mimic of FMN, the natural ligand for the FMN riboswitch.[1] In E. coli, the FMN riboswitch is located in the 5' untranslated region (UTR) of the ribB mRNA, which encodes a key enzyme for riboflavin biosynthesis.
Figure 1: Signaling pathway of FMN riboswitch regulation by S-Ribocil-C in E. coli.
When the S-enantiomer of Ribocil-C binds to the FMN riboswitch aptamer, it induces a conformational change in the mRNA. This leads to the formation of a "sequester stem" structure that masks the Shine-Dalgarno sequence, preventing ribosome binding and thereby inhibiting the translation of the ribB gene. The resulting depletion of riboflavin, an essential vitamin, ultimately leads to the inhibition of bacterial growth.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of Ribocil-C enantiomers.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
E. coli strain (e.g., MB5746, a strain with a compromised outer membrane, is often used for initial screening).
-
Mueller-Hinton broth (MHB) or other suitable growth medium.
-
96-well microtiter plates.
-
Ribocil-C S and R enantiomers, dissolved in a suitable solvent (e.g., DMSO).
-
Spectrophotometer or microplate reader.
Procedure:
-
Prepare a bacterial inoculum by diluting an overnight culture to a standardized concentration (e.g., 5 x 105 CFU/mL) in MHB.
-
Prepare serial dilutions of the S and R enantiomers of Ribocil-C in the 96-well plate. The final volume in each well should be 100 µL.
-
Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Include positive (bacteria with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm (OD600).
Figure 2: Workflow for the Minimum Inhibitory Concentration (MIC) assay.
FMN Riboswitch Reporter Gene Assay
This assay measures the ability of a compound to inhibit the expression of a reporter gene (e.g., luciferase or β-galactosidase) under the control of the FMN riboswitch.
Materials:
-
E. coli strain harboring a plasmid with the FMN riboswitch-reporter gene fusion.
-
Growth medium (e.g., LB broth) with appropriate antibiotics for plasmid maintenance.
-
Ribocil-C S and R enantiomers.
-
Lysis buffer and substrate for the reporter enzyme (e.g., luciferin for luciferase).
-
Luminometer or spectrophotometer.
Procedure:
-
Grow the reporter strain overnight in the presence of the appropriate antibiotic.
-
Dilute the overnight culture into fresh medium and grow to early- or mid-log phase.
-
Aliquot the culture into a 96-well plate.
-
Add serial dilutions of the Ribocil-C enantiomers to the wells.
-
Incubate the plate for a defined period to allow for reporter gene expression.
-
Lyse the cells according to the reporter assay kit instructions.
-
Add the substrate and measure the reporter signal (e.g., luminescence).
-
Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in the reporter signal.
In Vitro FMN Riboswitch Binding Assay (Fluorescence Competition)
This assay directly measures the binding affinity of the compounds to the FMN riboswitch aptamer by competing with the fluorescent natural ligand, FMN.
Materials:
-
In vitro transcribed and purified E. coli FMN riboswitch aptamer RNA.
-
Flavin mononucleotide (FMN).
-
Ribocil-C S and R enantiomers.
-
Binding buffer (e.g., Tris-HCl, MgCl2, KCl).
-
Fluorometer.
Procedure:
-
In a suitable microplate, mix a constant concentration of the FMN riboswitch aptamer RNA and FMN.
-
Add increasing concentrations of the Ribocil-C enantiomers to the wells.
-
Incubate the mixture to allow binding to reach equilibrium.
-
Measure the fluorescence of FMN. The fluorescence of FMN is quenched upon binding to the RNA aptamer.
-
The displacement of FMN by the competing Ribocil-C enantiomer will result in an increase in fluorescence.
-
Plot the change in fluorescence against the compound concentration and fit the data to a suitable binding model to determine the dissociation constant (Kd).
Conclusion
The available data conclusively demonstrate that the S-enantiomer of Ribocil-C is the biologically active form, exhibiting high affinity for the E. coli FMN riboswitch and consequently inhibiting bacterial growth. The R-enantiomer, in contrast, shows negligible activity. This stereospecificity is a critical consideration for the development of Ribocil-C as a therapeutic agent. Future research and development efforts should focus exclusively on the S-enantiomer to maximize potency and ensure a well-defined and consistent drug product. The experimental protocols provided in this guide offer a robust framework for further investigation and characterization of Ribocil-C and other FMN riboswitch inhibitors.
References
A Head-to-Head Comparison of Ribocil Enantiomers: Unraveling Stereospecificity in Riboswitch Binding
A comparative analysis of Ribocil-A (R-enantiomer) and Ribocil-C, a more potent analog of the S-enantiomer, reveals significant differences in their biological activity, driven by stereospecific interactions with the bacterial FMN riboswitch. This guide synthesizes available data to provide researchers with a clear comparison of their performance and underlying mechanisms.
Initial searches for "Ribocil-A" and "Ribocil-C" revealed that these are not CDK4/6 inhibitors as the name's similarity to Ribociclib might suggest. Instead, they are research compounds targeting the flavin mononucleotide (FMN) riboswitch in bacteria. "Ribocil" is a racemic mixture, with Ribocil-A being the R-enantiomer and Ribocil-B being the S-enantiomer.[1][2] Ribocil-C is a structurally related analog of Ribocil-B, designed for enhanced potency.[1] This guide will compare Ribocil-A (the specified R-enantiomer) and Ribocil-C (as the relevant, high-potency comparator).
The primary mechanism of action for these compounds is the inhibition of riboflavin biosynthesis by binding to the FMN riboswitch, which regulates the expression of genes like ribB.[3][4] This binding mimics the natural ligand, FMN, causing a conformational change in the RNA structure that leads to transcription termination, thus halting the production of enzymes necessary for riboflavin synthesis.[3][4]
Quantitative Performance Data
The stark difference in biological activity between the enantiomers of Ribocil is rooted in their binding affinity for the FMN riboswitch. The S-enantiomer (Ribocil-B) is a tight binder, whereas the R-enantiomer (Ribocil-A) is essentially inactive.[2][3] Ribocil-C was developed from the active S-enantiomer and exhibits even greater potency.[1]
| Compound | Enantiomer | Target | Binding Affinity (KD) to E. coli FMN Riboswitch | Antibacterial Activity (MIC against MRSA) | Reference |
| Ribocil-A | R | FMN Riboswitch | > 10,000 nM | Inactive | [3][4] |
| Ribocil-B | S | FMN Riboswitch | 6.6 nM | Not specified, but active | [3][4] |
| Ribocil-C | S-analog | FMN Riboswitch | Not specified, but high affinity | 0.5 mg/mL | [1][4] |
This table summarizes the binding affinity and antibacterial activity of Ribocil enantiomers and the enhanced analog, Ribocil-C.
Energetic analysis reveals a significant difference in the binding free energy between the R and S isomers of 5.549 kcal/mol, which accounts for the dramatic difference in their affinity for the riboswitch.[3][5] This difference is largely attributed to a higher ligand strain energy required for the R-isomer to fit into the binding pocket.[5]
Signaling Pathway and Mechanism of Action
Ribocil compounds function by hijacking a bacterial gene regulatory system known as a riboswitch. Specifically, they target the FMN riboswitch, which controls the expression of genes involved in riboflavin biosynthesis and transport.
Caption: Mechanism of FMN riboswitch inhibition by Ribocil-C.
Experimental Protocols
The following are summaries of key experimental methods used to characterize and compare compounds like Ribocil-A and Ribocil-C.
1. Fluorescence-Based Riboswitch Binding Assay
This assay measures the binding affinity of a ligand to the RNA riboswitch aptamer.
-
Objective: To determine the dissociation constant (KD) of Ribocil enantiomers for the FMN riboswitch.
-
Principle: The assay relies on the change in fluorescence of a reporter molecule upon ligand binding to the RNA. Often, the natural fluorescence of FMN is used in competition assays.
-
Methodology:
-
RNA Preparation: The FMN riboswitch RNA aptamer is synthesized via in vitro transcription and purified.
-
Competition Assay: A constant concentration of FMN and the RNA aptamer are incubated together.
-
Titration: Increasing concentrations of the competitor ligand (e.g., Ribocil-A or Ribocil-C) are added to the FMN-RNA mixture.
-
Measurement: Fluorescence is measured at an appropriate excitation/emission wavelength. As the competitor binds to the RNA, it displaces FMN, leading to a change in the fluorescence signal.
-
Data Analysis: The data are fitted to a suitable binding competition equation to calculate the IC50, which is then used to determine the KD of the competitor.
-
2. Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of a compound that prevents visible growth of a bacterium.
-
Objective: To quantify the antibacterial potency of Ribocil-A and Ribocil-C.
-
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound. Growth is assessed after a defined incubation period.
-
Methodology:
-
Compound Preparation: The test compounds (Ribocil-A, Ribocil-C) are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth in a 96-well plate.[3]
-
Bacterial Inoculum: A bacterial culture (e.g., S. aureus MRSA) is grown to a specific optical density and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The bacterial inoculum is added to each well of the 96-well plate containing the diluted compounds.
-
Reading Results: The plate is incubated at 37°C for 18-24 hours. The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
-
Experimental Workflow Visualization
The process from compound testing to data analysis follows a logical flow to compare the efficacy of different enantiomers.
Caption: Workflow for comparing Ribocil enantiomer efficacy.
References
In Vivo Efficacy of Ribocil Stereoisomers: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo efficacy of Ribocil stereoisomers and their derivatives. The information is supported by available preclinical experimental data, offering insights into their potential as antibacterial agents.
Ribocil, a synthetic small molecule, targets the flavin mononucleotide (FMN) riboswitch in bacteria, a crucial regulator of riboflavin biosynthesis. This mechanism of action makes it a promising candidate for a new class of antibiotics. Ribocil exists as a racemic mixture of two stereoisomers: the R-enantiomer (Ribocil-A) and the S-enantiomer (Ribocil-B). Experimental evidence demonstrates that the antibacterial activity is almost exclusively attributed to the S-isomer, Ribocil-B, which acts as a potent mimic of the natural FMN ligand.
Comparative Efficacy Data
The in vivo efficacy of Ribocil and its derivatives has been evaluated in murine models of bacterial infection. The data highlights the superior activity of the S-stereoisomer and subsequent optimized analogs.
In Vitro Binding Affinity of Ribocil Stereoisomers
The differential activity of the Ribocil stereoisomers is rooted in their binding affinity to the FMN riboswitch aptamer. Isothermal titration calorimetry has been used to determine the dissociation constants (Kd) for each enantiomer.
| Stereoisomer | Target | Dissociation Constant (Kd) | Reference |
| Ribocil-A (R-enantiomer) | E. coli FMN Riboswitch Aptamer | >10,000 nM | [1] |
| Ribocil-B (S-enantiomer) | E. coli FMN Riboswitch Aptamer | 6.6 nM | [1] |
In Vivo Efficacy in Murine Septicemia Models
Preclinical studies in mouse models of E. coli septicemia have been conducted to assess the in vivo antibacterial activity of Ribocil analogs. These studies provide key insights into the translation of in vitro binding affinity to in vivo efficacy.
| Compound | Animal Model | Bacterial Strain | Efficacy Outcome | Reference |
| Ribocil-C | Murine Septicemia | E. coli | Up to 3-log10 reduction in bacterial growth vs. placebo | |
| Ribocil C | Murine Septicemia & Pneumonia | Pathogenic E. coli | No statistically significant reduction in bacterial burden | [2] |
| Ribocil C-PA | Murine Septicemia & Pneumonia | Pathogenic E. coli | Nearly 2-log reduction in bacterial burden; 80% survival in septicemia model | [2] |
Note: There are conflicting reports regarding the in vivo efficacy of Ribocil-C. One study reports a significant reduction in bacterial growth, while another indicates no statistically significant effect. This discrepancy may be due to differences in the specific experimental models or bacterial strains used.
Experimental Protocols
The following are representative protocols for the key experiments cited in this guide.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
-
RNA Preparation: The E. coli FMN riboswitch aptamer RNA is synthesized in vitro, purified, and refolded.
-
Compound Preparation: Ribocil-A and Ribocil-B are dissolved in the same buffer as the RNA.
-
ITC Measurement: A solution of the Ribocil stereoisomer is titrated into a solution containing the FMN riboswitch aptamer in the cell of a microcalorimeter.
-
Data Analysis: The heat changes upon each injection are measured and integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the dissociation constant (Kd).
Murine Septicemia Model
-
Animal Model: Female BALB/c mice (or a similar strain) are used.
-
Bacterial Challenge: Mice are infected intraperitoneally with a lethal dose of a pathogenic strain of E. coli.
-
Treatment:
-
For the study on the more active analog, Ribocil C-PA, the compound was administered at a dose of 100 mg/kg via intraperitoneal injection twice a day for three days.[2]
-
The placebo group receives the vehicle control.
-
-
Endpoint Measurement:
-
Bacterial Burden: At a specified time point post-infection (e.g., 24 hours), mice are euthanized, and organs (e.g., spleen, liver) are harvested, homogenized, and plated on agar to determine the number of colony-forming units (CFUs).
-
Survival: A separate cohort of mice is monitored for survival over a period of several days.
-
Visualizing the Science
To better illustrate the concepts discussed, the following diagrams have been generated.
FMN Riboswitch Signaling Pathway
Caption: FMN Riboswitch Signaling Pathway
Experimental Workflow: Murine Septicemia Model
Caption: Experimental Workflow for Murine Septicemia Model
Logical Comparison of Ribocil Stereoisomers
References
Comparative Analysis of Ribocil-C R Enantiomer Cross-Reactivity with Diverse Riboswitches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the cross-reactivity profile of the R enantiomer of Ribocil-C, a synthetic ligand for the flavin mononucleotide (FMN) riboswitch. While the S enantiomer of Ribocil-C is a potent inhibitor of the FMN riboswitch, this guide focuses on the stereochemical selectivity of this interaction and explores the broader specificity of the Ribocil scaffold against other classes of riboswitches.
Executive Summary
Ribocil is a potent and highly selective synthetic mimic of flavin mononucleotide (FMN) that targets the F-riboswitch, a key regulator of riboflavin biosynthesis in bacteria.[1][2][3] This activity is, however, highly stereospecific. The S-enantiomer (Ribocil-C) is the active compound, while the R-enantiomer (Ribocil-A) exhibits significantly weaker binding to the FMN riboswitch.[1] This inherent selectivity is a critical attribute for any therapeutic candidate, minimizing off-target effects. While direct experimental data on the cross-reactivity of the R enantiomer with a broad panel of other riboswitch classes is limited in the current literature, the high selectivity of the Ribocil scaffold for the FMN riboswitch is strongly supported by genetic studies where resistance mutations consistently map to the FMN riboswitch itself.[1] This guide synthesizes the available data on the stereoselectivity of Ribocil and discusses the experimental approaches used to determine ligand-riboswitch specificity.
FMN Riboswitch Signaling Pathway
The FMN riboswitch regulates the expression of genes involved in the biosynthesis and transport of riboflavin. In the absence of its cognate ligand, FMN, the riboswitch adopts a conformation that allows for transcription and translation of the downstream genes. Upon binding of FMN (or a synthetic mimic like Ribocil-C), the aptamer domain of the riboswitch undergoes a conformational change. This change stabilizes a terminator hairpin structure in the expression platform, leading to premature transcription termination and a decrease in the production of riboflavin biosynthesis enzymes.
Stereoselectivity of Ribocil Binding to the FMN Riboswitch
The antibacterial activity of Ribocil is almost exclusively attributed to the S-enantiomer. Experimental data demonstrates a dramatic difference in the binding affinity between the R and S enantiomers for the E. coli FMN riboswitch.
| Compound | Enantiomer | Target Riboswitch | Binding Affinity (Kd) | Reference |
| Ribocil-A | R | E. coli FMN | >10,000 nM | [1] |
| Ribocil-B | S | E. coli FMN | 6.6 nM | [1] |
| Ribocil-C | S | E. coli FMN | ~13 nM (KD for racemic mixture) | [1] |
| FMN | - | E. coli FMN | ≤1.0 nM | [1] |
Note: Ribocil-C is a more potent analog of Ribocil-B, both being S-enantiomers. The Kd for the racemic mixture of Ribocil is provided as a reference for the overall potency of the compound before enantiomeric separation.
Cross-Reactivity Profile of the Ribocil Scaffold
-
Genetic Resistance Studies: Multiple studies have shown that bacterial resistance to Ribocil arises from mutations located exclusively within the FMN riboswitch of the target organism.[1] This provides strong genetic evidence that the FMN riboswitch is the primary and likely sole target of the Ribocil scaffold.
-
Structural Basis of Recognition: The co-crystal structure of the S-enantiomer of a Ribocil analog bound to the FMN riboswitch reveals a highly specific set of interactions within the FMN binding pocket.[2][4] The shape and chemical environment of this pocket are unique to the FMN riboswitch, making it unlikely that the Ribocil scaffold would bind with high affinity to the structurally distinct binding pockets of other riboswitch classes such as those for TPP, lysine, or purines.[5]
Given the extremely weak binding of the R-enantiomer to the FMN riboswitch, it is highly improbable that it would exhibit significant affinity for other, structurally unrelated riboswitches.
Experimental Protocols for Determining Ligand-Riboswitch Specificity
To experimentally assess the cross-reactivity of a ligand like the Ribocil-C R enantiomer, a panel of binding and functional assays would be employed. Below are detailed methodologies for key experiments.
Experimental Workflow for Cross-Reactivity Screening
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
Protocol:
-
Sample Preparation:
-
Dialyze the purified riboswitch aptamer RNA and the ligand (Ribocil-C R enantiomer) against the same buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM KCl, 5 mM MgCl2) to minimize heat of dilution effects.
-
Degas both the RNA and ligand solutions to prevent air bubbles in the calorimeter.
-
Determine the accurate concentrations of the RNA and ligand solutions spectrophotometrically.
-
-
ITC Experiment:
-
Load the riboswitch RNA solution (typically in the low micromolar range) into the sample cell of the calorimeter.
-
Load the ligand solution (typically 10-20 fold higher concentration than the RNA) into the injection syringe.
-
Perform a series of small, sequential injections of the ligand into the RNA solution while monitoring the heat change.
-
A control experiment involving injection of the ligand into the buffer alone is performed to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the experimental data.
-
Integrate the heat change peaks to obtain the heat per injection.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
In-line Probing
This technique monitors ligand-induced conformational changes in the RNA structure by observing spontaneous cleavage of the RNA backbone at flexible regions.
Protocol:
-
RNA Preparation:
-
Synthesize the riboswitch RNA with a 5'-radiolabel (e.g., 32P).
-
Purify the labeled RNA by denaturing polyacrylamide gel electrophoresis (PAGE).
-
-
Binding Reaction:
-
Incubate the radiolabeled RNA in a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.3, 20 mM MgCl2, 100 mM KCl) with varying concentrations of the test ligand.
-
Include a no-ligand control and a control with the cognate ligand.
-
Allow the reactions to incubate for a prolonged period (typically 24-48 hours) at room temperature to allow for spontaneous cleavage.
-
-
Analysis:
-
Resolve the RNA cleavage fragments on a high-resolution denaturing PAGE gel.
-
Visualize the cleavage pattern using autoradiography or phosphorimaging.
-
Regions of the RNA that become more structured (less flexible) upon ligand binding will show reduced cleavage, while regions that become less structured will show increased cleavage.
-
Fluorescence Polarization (FP) Assay
FP is a high-throughput method to measure binding events in solution. It relies on the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.
Protocol:
-
Probe Preparation:
-
Synthesize a fluorescently labeled version of the riboswitch aptamer (the "tracer"). The fluorophore should be placed at a position that does not interfere with ligand binding.
-
Alternatively, a fluorescent analog of the ligand can be used if the riboswitch is unlabeled.
-
-
Binding Assay:
-
In a microplate, add a constant, low concentration of the fluorescently labeled tracer.
-
Add increasing concentrations of the unlabeled test ligand (the "competitor").
-
Excite the sample with polarized light and measure the emitted fluorescence polarization.
-
-
Data Analysis:
-
Binding of the unlabeled ligand will displace the fluorescent tracer, leading to a decrease in fluorescence polarization.
-
Plot the change in polarization as a function of the competitor concentration and fit the data to determine the IC50, from which the Ki (inhibition constant) can be derived.
-
Conclusion
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Selective small-molecule inhibition of an RNA structural element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. mdpi.com [mdpi.com]
A Comparative Analysis of Ribocil Enantiomers in Targeting the FMN Riboswitch
This guide provides a detailed comparison of the enantiomers of Ribocil, a potent and selective inhibitor of the flavin mononucleotide (FMN) riboswitch. It is intended for researchers, scientists, and drug development professionals interested in the stereospecific interactions of small molecules with RNA targets. The information presented herein is supported by experimental data from peer-reviewed studies.
Ribocil was identified through a phenotypic screen as an inhibitor of the riboflavin (RF) biosynthesis pathway in Escherichia coli.[1] It functions as a synthetic mimic of the natural FMN ligand, binding to the FMN riboswitch to repress the expression of the ribB gene, which is crucial for riboflavin synthesis.[2][3] Initially identified as a racemic mixture, subsequent separation and analysis revealed that its biological activity is almost exclusively attributed to one of its two enantiomers.[1][2]
Data Presentation: Performance Comparison of Ribocil Enantiomers
The differential activity of the Ribocil enantiomers is most evident in their binding affinity for the FMN riboswitch and their downstream biological effects. The S-enantiomer, Ribocil-B, is the active compound, while the R-enantiomer, Ribocil-A, is largely inactive.[1][4]
Table 1: Binding Affinity and Gene Expression Inhibition
| Compound | Stereochemistry | Target | Binding Affinity (KD) | Gene Expression Inhibition (EC50) |
| Ribocil | Racemic Mixture | E. coli FMN Riboswitch | 13 nM[1][2] | 0.3 µM[1][2] |
| Ribocil-B | S-enantiomer | E. coli FMN Riboswitch | 6.6 nM [2][5] | Not explicitly stated, but is the active component |
| Ribocil-A | R-enantiomer | E. coli FMN Riboswitch | >10,000 nM[2][5] | Inactive[1][2] |
Table 2: Energetic Analysis of Riboswitch Binding
A significant difference in the binding free energy explains the disparity in activity between the two enantiomers.[1][2] This difference is primarily due to a higher ligand strain energy for the R-isomer (Ribocil-A) within the binding pocket.[2][6]
| Enantiomer | Binding Free Energy Difference (vs. active isomer) | Key Differentiating Factor |
| Ribocil-B (S-isomer) | N/A | Favorable binding |
| Ribocil-A (R-isomer) | +5.549 kcal/mol [1][2][6] | High ligand strain energy[2] |
Signaling Pathway and Mechanism of Action
Ribocil exerts its antibacterial effect by hijacking the FMN riboswitch, a regulatory RNA element. In the absence of a ligand, the riboswitch adopts a conformation that allows for the transcription of the ribB gene. Binding of the natural ligand FMN, or its mimic Ribocil-B, induces a conformational change that sequesters the ribosome binding site, thereby inhibiting translation and shutting down riboflavin synthesis.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. rcsb.org [rcsb.org]
- 4. mdpi.com [mdpi.com]
- 5. A Riboswitch-Driven Era of New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Ribocil-C (R enantiomer): A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of Ribocil-C (R enantiomer), a selective inhibitor of bacterial riboflavin riboswitches.
While Ribocil-C is not classified as a hazardous substance or mixture, prudent handling and disposal in accordance with regulations are paramount.[1] The toxicological properties of this compound have not been exhaustively studied, warranting a cautious approach to its disposal.[1]
Core Disposal Procedures
The primary directive for the disposal of Ribocil-C (R enantiomer) is to adhere to all applicable country, federal, state, and local regulations for chemical waste.[1] In the absence of specific federal or local guidelines for this compound, it should be managed as a standard chemical waste product.
Step-by-Step Disposal Protocol:
-
Consult Local Regulations: Before initiating any disposal procedures, consult your institution's Environmental Health and Safety (EHS) department or the relevant local regulatory agencies to understand the specific requirements for chemical waste disposal.
-
Waste Collection:
-
Solid Waste: Collect unadulterated solid Ribocil-C waste in a clearly labeled, sealed container.
-
Liquid Waste: For solutions containing Ribocil-C, collect the waste in a designated, leak-proof, and clearly labeled container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Contaminated Materials: Any materials that have come into contact with Ribocil-C, such as personal protective equipment (PPE), absorbent materials from spills, and empty containers, should be treated as contaminated waste. These should be collected in a separate, clearly labeled container.
-
-
Labeling: All waste containers must be accurately and clearly labeled with the full chemical name: "Ribocil-C (R enantiomer)" and any other identifiers required by your institution or local regulations.
-
Storage: Store the sealed waste containers in a cool, well-ventilated area, away from incompatible materials such as strong acids, alkalis, and strong oxidizing or reducing agents.[1]
-
Disposal: Arrange for the collection and disposal of the chemical waste through your institution's approved hazardous waste management vendor.
Accidental Release Measures
In the event of a spill, the following steps should be taken:
-
Ensure Safety: Evacuate non-essential personnel from the area and ensure adequate ventilation.[1][2] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2]
-
Containment: Prevent further leakage or spillage and keep the product away from drains and water courses.[1][2]
-
Clean-up:
-
Disposal of Clean-up Materials: Collect all contaminated materials (absorbents, PPE, etc.) in a sealed container and dispose of it as chemical waste according to the procedures outlined above.[1][2]
Environmental Precautions
It is crucial to prevent the release of Ribocil-C into the environment. Runoff from fire control or dilution water may cause pollution and should be contained.[1]
Quantitative Data Summary
No specific quantitative data for the disposal of Ribocil-C (R enantiomer), such as concentration limits for disposal or specific degradation parameters, are available in the provided safety data sheets or product information. Disposal procedures should adhere to general chemical waste guidelines.
| Parameter | Value |
| Hazardous Classification | Not a hazardous substance or mixture[1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents[1] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of Ribocil-C (R enantiomer).
Caption: Logical workflow for the safe disposal of Ribocil-C.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
